DC10SMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H29N5O4S2 |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
5-[3-(methyldisulfanyl)propanoylamino]-N-[2-[(13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C35H29N5O4S2/c1-45-46-11-10-32(42)36-22-6-8-26-19(12-22)14-28(38-26)33(43)37-23-7-9-27-20(13-23)15-29(39-27)34(44)40-18-21-17-35(21)25-5-3-2-4-24(25)30(41)16-31(35)40/h2-9,12-16,21,38-39H,10-11,17-18H2,1H3,(H,36,42)(H,37,43)/t21-,35?/m1/s1 |
InChI Key |
LMJIHUHQBTUVRR-HPUOVZDUSA-N |
Isomeric SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H]6CC67C5=CC(=O)C8=CC=CC=C78 |
Canonical SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=CC=CC=C78 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the DNA Alkylation Mechanism of DC10SMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of DC10SMe, a potent DNA alkylating agent. The content herein is curated for an audience with a strong background in molecular biology, pharmacology, and drug development.
Core Mechanism of Action: DNA Alkylation
This compound is a member of the CBI (cyclopropyl-pyrrolo-indole) family of DNA alkylating agents. Its cytotoxic effects are mediated through the covalent modification of DNA, leading to the disruption of essential cellular processes such as DNA replication and transcription, ultimately inducing cell death.
The active form of this compound possesses a reactive cyclopropane ring. The core of its mechanism of action is the alkylation of the N-3 position of adenine in the minor groove of the DNA double helix.[1] This reaction proceeds via a nucleophilic attack from the N-3 atom of adenine on one of the electrophilic carbons of the cyclopropane ring, leading to the formation of a stable covalent bond and a DNA-drug adduct.[1]
The formation of this adduct distorts the DNA helix, interfering with the binding of DNA polymerases and transcription factors. This disruption of DNA metabolism is a key factor in the potent cytotoxicity of this compound.
Quantitative Data on Cytotoxic Activity
The cytotoxic potency of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 15 |
| Namalwa | Burkitt's Lymphoma | 12 |
| HL60/s | Acute Promyelocytic Leukemia | 12 |
Table 1: In Vitro Cytotoxicity of this compound. [1] The data demonstrates the potent cytotoxic activity of this compound against various hematological cancer cell lines.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the DNA alkylating activity and cytotoxicity of this compound.
DNA Alkylation Assay
This assay is designed to confirm the covalent binding of this compound to DNA and to identify the site of alkylation.
Methodology:
-
DNA Incubation: Double-stranded DNA is incubated with this compound at 37°C in a buffer solution.
-
Enzymatic Digestion: The DNA is then subjected to enzymatic digestion to break it down into individual nucleosides.
-
LC-MS/MS Analysis: The resulting mixture of nucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Adduct Identification: The mass spectrometer is used to identify the specific DNA-drug adduct by its unique mass-to-charge ratio, confirming the covalent modification of adenine by this compound.
In Vitro Cytotoxicity Assay
This assay measures the dose-dependent effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflows
The following diagrams illustrate the key processes involved in the action of this compound.
Caption: Mechanism of this compound DNA Alkylation and Cellular Fate.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
References
fundamental principles of DC10SMe cytotoxicity
An in-depth analysis of scientific literature reveals no specific cytotoxic agent designated "DC10SMe." This suggests that the requested topic may refer to a novel or proprietary compound not yet widely documented in publicly accessible research. It is also possible that "this compound" is an internal designation or a potential typographical error.
To provide a relevant and accurate technical guide, clarification on the identity of "this compound" is essential. Specifically, providing a full chemical name, any known alternative names, a CAS registry number, or citations of any existing research would be necessary to proceed with a comprehensive review of its cytotoxic principles.
In the absence of specific data on "this compound," this guide will outline the fundamental principles of cytotoxicity, drawing on established mechanisms that are frequently implicated in the action of novel therapeutic agents. This will serve as a foundational framework that can be applied once more specific information about the compound becomes available. The following sections will detail common mechanisms of cytotoxicity, including the induction of apoptosis, the role of reactive oxygen species, and cell cycle arrest, along with the experimental protocols used to assess these effects.
General Principles of Cytotoxicity
Cytotoxicity, the quality of being toxic to cells, is a cornerstone of many therapeutic strategies, particularly in oncology. Cytotoxic agents can induce cell death through a variety of mechanisms, primarily by triggering apoptosis, generating oxidative stress, or interfering with the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue homeostasis. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, such as caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3, leading to the dismantling of the cell.[1][2][3]
-
Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[1] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases.[4]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method is widely used to differentiate between apoptotic, necrotic, and viable cells.
-
Cell Preparation: Culture cells to the desired confluency and treat with the cytotoxic agent for the specified time.
-
Harvesting: Gently harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species are chemically reactive molecules containing oxygen. While they play roles in normal cell signaling, excessive production of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately inducing cell death. Many cytotoxic agents exert their effects by increasing intracellular ROS levels.
Experimental Protocol: Intracellular ROS Measurement using CM-H2DCFDA
CM-H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the cytotoxic agent for the desired duration.
-
Loading with CM-H2DCFDA: Remove the treatment medium and incubate the cells with CM-H2DCFDA solution in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Checkpoints in the cell cycle ensure the fidelity of this process. Many cytotoxic compounds induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from proliferating. Prolonged cell cycle arrest can lead to apoptosis or senescence.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.
-
Cell Culture and Treatment: Culture and treat cells with the cytotoxic agent as previously described.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Cellular Pathways and Workflows
To illustrate the relationships between these cytotoxic mechanisms, Graphviz diagrams can be generated.
Caption: Overview of potential cytotoxic mechanisms.
Caption: Experimental workflow for apoptosis detection.
Quantitative Data Summary
Without specific data for "this compound," a generalized table structure for presenting cytotoxicity data is provided below. This table can be populated with experimental results once they are available.
| Cell Line | Treatment | IC50 (µM) | % Apoptotic Cells (at IC50) | Fold Increase in ROS (at IC50) | % Cells in G2/M Phase (at IC50) |
| Cancer Cell Line A | This compound | Data | Data | Data | Data |
| Cancer Cell Line B | This compound | Data | Data | Data | Data |
| Normal Cell Line | This compound | Data | Data | Data | Data |
This guide provides a foundational understanding of the key principles of cytotoxicity and the experimental approaches used to investigate them. To create a specific and in-depth technical guide on the core cytotoxic principles of "this compound," detailed information about the compound is required. Researchers, scientists, and drug development professionals are encouraged to apply these general principles and methodologies to elucidate the specific mechanisms of action of novel cytotoxic agents.
References
- 1. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 2. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DC10SMe in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC10SMe has emerged as a potent molecule in preclinical cancer research, demonstrating significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms of action, its role as a payload in antibody-drug conjugates (ADCs), and its potential dual-action capabilities in inducing cancer cell death. This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development efforts.
Core Mechanism of Action: DNA Alkylation
This compound is a potent DNA alkylating agent. Its primary mechanism of action involves the covalent modification of DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The active cyclopropyl form of this compound specifically alkylates the N-3 position of adenine residues within the DNA strand, forming a stable DNA adduct. This lesion is a form of DNA damage that, if not repaired, can be catastrophic for the cell.
The direct consequence of DNA alkylation is the activation of the DNA Damage Response (DDR) pathway. This complex signaling network senses the DNA lesion and initiates a cascade of events aimed at either repairing the damage or, if the damage is too severe, triggering programmed cell death (apoptosis).
Potential Dual-Action Mechanism: xCT Inhibition and Oxidative Stress
Research on the structurally related compound, DC10, suggests a potential secondary mechanism of action for this compound that involves the induction of oxidative stress. DC10 has been shown to be an inhibitor of the cystine/glutamate antiporter, system xCT (SLC7A11). This transporter is crucial for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
By inhibiting xCT, DC10 leads to the depletion of intracellular GSH. A reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. Elevated ROS can damage cellular components, including lipids, proteins, and DNA, and can independently trigger apoptotic signaling pathways. This dual mechanism of direct DNA damage and induction of oxidative stress could lead to a synergistic anti-cancer effect.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic potency of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency in the picomolar range.
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 15 |
| Namalwa | Burkitt's Lymphoma | 12 |
| HL-60/s | Acute Promyelocytic Leukemia | 12 |
Radiosensitizing Effects of the Related Compound DC10
Studies on the related xCT inhibitor, DC10, have demonstrated its ability to sensitize cancer cells to radiation therapy. This effect is attributed to the depletion of GSH and subsequent increase in ROS.
| Cell Line | Treatment | Outcome | Fold Change |
| A375 (Melanoma) | DC10 + Radiation | Increased DNA Damage (γH2AX) | Synergistic |
| A375 (Melanoma) | DC10 + Radiation | Reduced Colony Formation | Synergistic |
Signaling Pathways
DNA Damage Response and Apoptosis Induction by this compound
As a DNA alkylator, this compound activates the DNA Damage Response (DDR) pathway, which can lead to apoptosis. The following diagram illustrates the key signaling events initiated by this compound-induced DNA damage.
Preliminary Investigation of the Biological Activity of DC10SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC10SMe is a synthetic, highly potent cytotoxic agent belonging to the duocarmycin family of DNA alkylating agents. Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of the N3 position of adenine, particularly within AT-rich sequences. This irreversible DNA damage triggers a cascade of cellular events, including the activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis. Due to its extraordinary potency, with IC50 values in the low picomolar range, this compound is primarily utilized as a payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document provides a preliminary overview of the biological activity of this compound, including its mechanism of action, available cytotoxicity data, and detailed protocols for foundational biological assays.
Mechanism of Action
This compound is a duocarmycin analogue characterized by a cyclopropylpyrroloindolone (CPI) core. This structure enables it to fit snugly within the minor groove of DNA. The mechanism proceeds in two main steps:
-
DNA Binding: The molecule non-covalently binds to AT-rich regions of the DNA minor groove.
-
DNA Alkylation: This binding event induces a conformational change in the molecule, activating the spirocyclopropyl group. This electrophilic cyclopropane then launches a nucleophilic attack on the N3 position of an adjacent adenine base, forming a permanent, covalent bond (adduct).
This irreversible alkylation of DNA creates a lesion that disrupts the helical structure. The cell recognizes this as significant DNA damage, which, if not repaired, can stall replication and transcription, leading to the activation of cell death pathways.[1]
Signaling Pathways
The DNA adducts formed by this compound are potent triggers of the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest, primarily at the G2/M checkpoint, and induction of the intrinsic apoptotic pathway.
DNA Damage Response and Apoptosis Induction
The cellular response to this compound-induced DNA damage is a complex signaling cascade designed to address the genetic lesion. If the damage is too severe for repair, the cell is directed towards programmed cell death (apoptosis).
Caption: this compound-induced DNA Damage and Apoptosis Signaling Pathway.
Quantitative Biological Data
This compound exhibits potent cytotoxic activity against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| Ramos | Burkitt's Lymphoma | 15 | [2] |
| Namalwa | Burkitt's Lymphoma | 12 | [2] |
| HL-60/s | Acute Promyelocytic Leukemia | 12 | [2] |
Experimental Protocols
The following sections detail standardized protocols for assessing the biological activity of this compound.
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Target cancer cell lines (e.g., Ramos, Namalwa, HL-60/s)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well). Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Compound Preparation: Prepare a serial dilution series of this compound in culture medium from the stock solution. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 pM to 10 nM).
-
Cell Treatment: Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all other readings. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for the CellTiter-Glo® Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) / RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable) or reach a suitable density. Treat the cells with this compound at relevant concentrations (e.g., 1x and 10x the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells from the supernatant) and wash them once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Conclusion and Future Directions
The preliminary data strongly indicate that this compound is an exceptionally potent DNA alkylating agent with significant cytotoxic effects against cancer cells. Its mechanism of action via irreversible DNA damage logically leads to cell cycle arrest and apoptosis. The provided protocols offer a foundational framework for further investigation into its biological activity. Future studies should focus on confirming the G2/M arrest and apoptotic induction in a wider range of cancer cell lines, elucidating the key protein players in the DNA damage response through techniques like Western blotting for phosphorylated H2A.X, Chk1/2, and cleaved caspases, and evaluating its efficacy and safety profile as a payload within an antibody-drug conjugate context.
References
Target Validation of DC10SMe in Specific Cancer Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preclinical target validation strategy for DC10SMe, a novel investigational compound. It outlines the methodologies for confirming its mechanism of action, assessing target engagement in relevant cancer models, and establishing a clear rationale for its clinical development in specific oncological indications. This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology drug discovery and translational medicine.
Introduction
This compound is a novel small molecule inhibitor designed to target key signaling pathways implicated in tumorigenesis and metastatic progression. Early preclinical data suggests that this compound exhibits potent anti-proliferative activity in a range of cancer cell lines. However, rigorous target validation is essential to confirm its mechanism of action and to identify the patient populations most likely to respond to treatment. This process involves a multi-faceted approach, integrating biochemical, cellular, and in vivo assays to build a robust evidence base for the therapeutic potential of this compound. The critical first step in developing a new drug is target validation, a process that can take several months and is designed to demonstrate that the drug's effects on its target can provide therapeutic benefits within a safe range.[1]
This guide details the experimental framework for the comprehensive target validation of this compound, with a focus on providing detailed protocols, structured data presentation, and visual representations of key biological processes and workflows.
Putative Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its anti-cancer effects through the inhibition of a critical kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in regulating cell proliferation, survival, and metastasis.[2][3] The binding of this compound to its target kinase is expected to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.
Below is a diagram illustrating the hypothesized mechanism of action of this compound within the MAPK/ERK signaling cascade.
Experimental Protocols for Target Validation
A series of key experiments are required to validate the target of this compound and to characterize its effects in cancer models.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells of interest (e.g., lung, colorectal) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blot: Quantify the protein concentration of the soluble fractions. Analyze the presence of the target kinase in the soluble fractions by Western blotting using a specific antibody.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of this compound on its purified target kinase.
Protocol:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, ATP, and varying concentrations of this compound in a kinase assay buffer.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Western Blotting for Pathway Modulation
Western blotting is used to assess the effect of this compound on the phosphorylation status of downstream proteins in the target signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for various times and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, total ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models in immunodeficient mice are crucial for evaluating the anti-tumor efficacy of this compound in a more physiologically relevant setting.
Protocol:
-
Tumor Implantation: Implant tumor fragments or cell suspensions from selected cancer patient samples subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples to assess target engagement and pathway modulation by Western blotting or immunohistochemistry.
Data Presentation and Interpretation
Quantitative data from the target validation studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Target Kinase IC50 (nM) | Cellular IC50 (nM) |
| Lung Cancer | A549 | 15 | 150 |
| Colorectal Cancer | HCT116 | 12 | 125 |
| Melanoma | A375 | 25 | 280 |
Table 1: Summary of in vitro potency of this compound in selected cancer cell lines.
In Vivo Anti-Tumor Efficacy of this compound in PDX Models
| Cancer Type | PDX Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| Lung Cancer | LU-01-012 | 50 mg/kg, QD | 65 |
| Colorectal Cancer | CRC-05-021 | 50 mg/kg, QD | 72 |
| Melanoma | MEL-03-007 | 75 mg/kg, QD | 58 |
Table 2: Summary of in vivo anti-tumor efficacy of this compound in patient-derived xenograft models.
Conclusion
The target validation workflow described in this guide provides a robust framework for confirming the mechanism of action of this compound and for establishing a strong rationale for its clinical development in specific cancer types. The combination of in vitro and in vivo experiments will generate the necessary data to de-risk the progression of this compound into clinical trials and to identify potential predictive biomarkers for patient selection. A thorough and early-stage target validation process significantly increases the probability of success in subsequent clinical phases.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Dual role of CXCL10 in cancer progression: implications for immunotherapy and targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive effects of dental pulp stem cells and its conditioned medium on development and migration of colorectal cancer cells through MAPKinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
In Vitro Efficacy of the Styryl Benzoic Acid Derivative DC10 as a Radiosensitizer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro efficacy of DC10, a novel styryl benzoic acid derivative. DC10 has been identified as a potent radiosensitizer that enhances the effects of radiation therapy in cancer cells. This document details the mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for the cited experiments, and visualizes the core signaling pathway. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
Radiation therapy is a cornerstone of cancer treatment, however, intrinsic and acquired radioresistance in tumors remain significant clinical challenges. A promising strategy to overcome this resistance is the use of radiosensitizers, compounds that make cancer cells more susceptible to the cytotoxic effects of ionizing radiation. DC10, a styryl benzoic acid derivative, has emerged as a promising radiosensitizer. This document outlines the in vitro studies that have elucidated its mechanism of action and quantified its efficacy.
Mechanism of Action
DC10 functions by targeting the xCT (SLC7A11/SLC3A2) cystine/glutamate antiporter, which is frequently overexpressed in various cancer types. The xCT antiporter is crucial for the import of cystine, an essential precursor for the synthesis of the antioxidant glutathione (GSH). By inhibiting xCT, DC10 disrupts the intracellular redox balance, leading to a cascade of events that sensitize cancer cells to radiation.
The core mechanism can be summarized in the following steps:
-
xCT Inhibition: DC10 directly inhibits the function of the xCT antiporter on the cell membrane.
-
Cystine Uptake Blockade: The inhibition of xCT prevents the uptake of extracellular cystine.
-
Glutathione (GSH) Depletion: The lack of intracellular cystine limits the synthesis of glutathione, a major cellular antioxidant.
-
Increased Reactive Oxygen Species (ROS): Depletion of GSH leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.
-
Enhanced DNA Damage: The combination of increased ROS from DC10 treatment and ionizing radiation leads to a synergistic increase in DNA damage.
-
Reduced Cell Survival: The overwhelming DNA damage and oxidative stress result in decreased clonogenic survival of cancer cells.
Quantitative Data Summary
The in vitro efficacy of DC10 has been evaluated in several xCT-expressing cancer cell lines, including the A172 glioma cell line, the A375 melanoma cell line, and the MCF7 breast cancer cell line.[1]
Table 1: Inhibition of [¹⁴C] Cystine Uptake by DC10
| Cell Line | DC10 Concentration | % Inhibition of Cystine Uptake (Mean ± SD) |
| A172 | 50 µM | ~40% |
| 100 µM | ~60% | |
| 150 µM | ~75% | |
| A375 | 50 µM | ~50% |
| 100 µM | ~70% | |
| 150 µM | ~80% | |
| MCF7 | 50 µM | ~45% |
| 100 µM | ~65% | |
| 150 µM | ~78% |
Data extracted and estimated from graphical representations in Sarowar et al., 2022.[1]
Table 2: Effect of DC10 on Intracellular Glutathione (GSH) and Reactive Oxygen Species (ROS) Levels
| Cell Line | DC10 Concentration | Effect on GSH Levels | Effect on ROS Levels |
| A172 | Dose-dependent | Decrease | Increase |
| A375 | Dose-dependent | Decrease | Increase |
| MCF7 | Dose-dependent | Decrease | Increase |
Qualitative summary based on luminescence assays reported by Sarowar et al., 2022.[1]
Table 3: Synergistic Effect of DC10 and Radiation on Clonogenic Survival
| Cell Line | Treatment | Effect on Colony Formation |
| A375 | DC10 (25 µM) + 2 Gy Radiation | Synergistic Reduction |
| DC10 (25 µM) + 4 Gy Radiation | Synergistic Reduction | |
| DC10 (50 µM) + 2 Gy Radiation | Synergistic Reduction | |
| DC10 (50 µM) + 4 Gy Radiation | Synergistic Reduction |
Summary of findings from clonogenic survival assays.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of DC10's in vitro efficacy.
Cell Culture
The A172 (glioma), A375 (melanoma), and MCF7 (breast cancer) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
[¹⁴C] Cystine Uptake Assay
-
Cells were seeded in 24-well plates and allowed to adhere overnight.
-
The culture medium was replaced with Earle's Balanced Salt Solution (EBSS) and cells were incubated for 15 minutes.
-
Cells were then treated with varying concentrations of DC10 (50 µM, 100 µM, 150 µM) for a specified period.
-
[¹⁴C]-labeled cystine was added to each well and incubated for 10 minutes.
-
The uptake was stopped by washing the cells three times with ice-cold EBSS.
-
Cells were lysed with a 0.1% sodium dodecyl sulfate (SDS) solution.
-
The radioactivity in the cell lysates was measured using a liquid scintillation counter.
-
The protein concentration in each well was determined using a BCA protein assay for normalization.[1]
Intracellular GSH and ROS Measurement
-
Cells were seeded in 96-well plates.
-
After adherence, cells were treated with different concentrations of DC10.
-
Intracellular GSH and ROS levels were measured using luminescence-based assays according to the manufacturer's instructions (e.g., GSH/GSSG-Glo™ Assay for GSH and DCFDA-based assays for ROS).
-
Luminescence or fluorescence was read using a plate reader.
Western Blotting for DNA Damage Markers
-
Cells were treated with DC10, radiation (e.g., 2 or 4 Gy), or a combination of both.
-
After the treatment period, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against DNA damage markers such as γH2AX and p-ATM overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH) was used as a loading control.
-
The membrane was washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cells were seeded at a low density in 6-well plates.
-
Cells were treated with DC10, radiation, or a combination of both.
-
The cells were then incubated for 10-14 days to allow for colony formation.
-
The colonies were fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells were counted.
-
The surviving fraction was calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, corrected for the plating efficiency.
Mandatory Visualizations
Signaling Pathway of DC10 as a Radiosensitizer
Caption: Mechanism of DC10-mediated radiosensitization.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for assessing DC10's in vitro efficacy.
Conclusion
The in vitro data strongly support the role of DC10 as a potent radiosensitizer. By inhibiting the xCT antiporter and depleting intracellular glutathione, DC10 effectively increases oxidative stress in cancer cells. This mechanism synergizes with radiation therapy to enhance DNA damage and reduce cancer cell survival. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of DC10 as an adjunct to radiotherapy. These findings highlight the therapeutic potential of targeting the xCT-glutathione axis to overcome radioresistance in cancer.
References
An In-depth Technical Guide on the Core Characteristics of DC10SMe as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC10SMe is a potent, synthetic DNA alkylating agent belonging to the duocarmycin class of compounds. Its high cytotoxicity, particularly against various cancer cell lines, has positioned it as a significant payload candidate for antibody-drug conjugates (ADCs) in targeted cancer therapy. This document provides a comprehensive overview of the fundamental characteristics of this compound, including its mechanism of action, physicochemical properties, and in vitro efficacy. Detailed experimental protocols and visual representations of its mode of action are included to facilitate further research and development.
Core Characteristics and Physicochemical Properties
This compound is a synthetic analogue of the natural product duocarmycin. It functions as a DNA alkylating agent, a class of compounds that covalently modify the DNA of cells, leading to disruption of DNA replication and transcription, and ultimately, apoptosis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C35H29N5O4S2 |
| Molecular Weight | 647.77 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
| Research Area | Cancer |
| Target | DNA |
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of action of this compound is the sequence-selective alkylation of DNA. Like other duocarmycins, it binds to the minor groove of DNA and subsequently alkylates the N3 position of adenine. This covalent adduct formation distorts the DNA helix, interfering with essential cellular processes.
This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). While the specific DDR pathways activated by this compound have not been fully elucidated in dedicated studies, DNA alkylating agents are known to induce a complex response involving multiple pathways. The cell attempts to repair the DNA lesions, primarily through the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. This process often involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling cascades, which are central regulators of the DDR. These kinases phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest and DNA repair or to initiate apoptosis.
Caption: Proposed signaling pathway of this compound-induced DNA damage and cellular response.
In Vitro Cytotoxicity
This compound exhibits exceptionally potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are in the picomolar range, highlighting its potential as a highly effective anti-cancer agent.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 15[1][2] |
| Namalwa | Burkitt's Lymphoma | 12[1][2] |
| HL-60/s | Acute Myeloid Leukemia | 12[1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the IC50 values of this compound against suspension cancer cell lines, based on standard methodologies for duocarmycin analogues.
Materials:
-
This compound stock solution (in DMSO)
-
Ramos, Namalwa, or HL-60/s human cancer cell lines
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS, 50% DMF, pH 4.7)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest cells by centrifugation and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add 100 µL of lysis buffer to each well to solubilize the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Synthesis
The synthesis of this compound is a multi-step process characteristic of the preparation of complex duocarmycin analogues. While a detailed, step-by-step protocol is proprietary and not publicly available, the general strategy involves the synthesis of two key fragments: the DNA-alkylating subunit and the DNA-binding subunit. These fragments are then coupled to form the final compound. The synthesis is a complex undertaking that requires expertise in advanced organic chemistry.
Applications in Research and Drug Development
The extreme potency of this compound makes it an attractive payload for the development of antibody-drug conjugates (ADCs). In an ADC, a monoclonal antibody that specifically targets a tumor-associated antigen is linked to a highly cytotoxic molecule like this compound. This approach allows for the targeted delivery of the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The use of this compound in ADC constructs is an active area of research in the pursuit of more effective and safer cancer therapies.
Conclusion
This compound is a powerful research compound with significant potential in the field of oncology. Its well-defined mechanism of action as a DNA alkylator and its picomolar cytotoxicity make it a valuable tool for studying DNA damage and repair, as well as a promising component for the next generation of targeted cancer therapeutics. The information and protocols provided in this guide are intended to support the ongoing research and development efforts centered on this and related compounds.
References
Methodological & Application
Application Note: A Representative Protocol for the Synthesis of a Cysteine-Linked Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1][2][3] This application note provides a detailed, representative protocol for the synthesis of a cysteine-linked ADC. The methodology leverages the partial reduction of interchain disulfide bonds within a monoclonal antibody (mAb) to create reactive thiol groups for conjugation. A linker-payload containing a thiol-reactive maleimide group is then covalently attached. This protocol outlines the antibody reduction, the conjugation reaction, and the purification of the final ADC. It also includes representative data and characterization methods to assess the quality of the conjugate, such as the drug-to-antibody ratio (DAR) and product purity.
Introduction to Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are complex molecules composed of three main components: a monoclonal antibody, a stable linker, and a potent cytotoxic payload.[][5] The antibody is engineered to selectively target antigens on the surface of tumor cells. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis. Inside the cell, the linker is cleaved by lysosomal proteases or other intracellular conditions, releasing the cytotoxic payload. The released payload then exerts its cell-killing effect, for example, by inhibiting microtubule formation or causing DNA damage, leading to apoptosis of the cancer cell.
One of the most established methods for ADC synthesis involves conjugation to cysteine residues. In a typical IgG1 antibody, there are four interchain disulfide bonds that are more accessible to reducing agents than the intrachain disulfide bonds. Partial reduction of these bonds yields free thiol (-SH) groups that can be targeted for conjugation. This method allows for the attachment of up to eight drug molecules per antibody.
This document details a general protocol for synthesizing a cysteine-linked ADC, which can be adapted by researchers for their specific antibody, linker, and payload.
General Mechanism of Action
The general mechanism of a cysteine-linked ADC is a multi-step process that ensures targeted delivery of a cytotoxic agent to cancer cells.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of DC10SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug, offering a targeted approach to cancer therapy.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[3] Therefore, accurate and robust determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control.
This document provides detailed application notes and protocols for the determination of the DAR of an ADC, with a focus on a hypothetical ADC containing the DNA alkylating agent DC10SMe. This compound is a potent cytotoxic agent that acts as a DNA alkylator, forming a DNA adduct through N-3 alkylation with adenine residues.[4] The methods described herein are broadly applicable to ADCs, particularly those with cysteine-linked payloads, and include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of this compound Payload
The cytotoxic payload, this compound, exerts its therapeutic effect by damaging the DNA of target cancer cells. Upon internalization of the ADC and release of the payload, this compound acts as a DNA alkylator. Specifically, it forms a covalent bond with the N3 position of adenine in the DNA sequence, leading to the formation of a DNA adduct.[4] This disruption of the DNA structure can inhibit essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Comparative Overview of DAR Determination Methods
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.
| Method | Principle | Advantages | Limitations | Primary Output |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly. | Average DAR |
| HIC-HPLC | Separates ADC species based on their hydrophobicity. The addition of hydrophobic drug-linkers increases the overall hydrophobicity of the ADC. | Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). Nondenaturing conditions preserve the ADC's native structure. | May not be suitable for all ADC types (e.g., some lysine-conjugated ADCs). Requires method development to achieve optimal separation. | Average DAR and Drug Load Distribution |
| RP-HPLC | Separates the light and heavy chains of the reduced ADC based on their hydrophobicity. | Provides information on the distribution of the drug on the light and heavy chains. Orthogonal method to HIC. | Requires reduction of the ADC, which alters the native structure. Denaturing conditions may not be suitable for all ADCs. | Average DAR and Drug Distribution on Chains |
| LC-MS | Separates ADC species (intact or reduced) and determines their mass-to-charge ratio to identify and quantify different DAR species. | Provides accurate mass measurements for unambiguous identification of DAR species. Can be used for both intact and reduced ADCs. Highly sensitive and specific. | Higher cost and complexity of instrumentation and data analysis. | Average DAR, Drug Load Distribution, and Mass Confirmation |
Experimental Workflows
The following diagram illustrates the general experimental workflows for determining the DAR of a this compound-ADC using the four primary analytical methods.
Detailed Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug. It is assumed that the this compound payload has a distinct UV absorbance maximum away from the 280 nm absorbance of the antibody.
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the naked monoclonal antibody (ε_Ab) at 280 nm.
-
Determine the molar extinction coefficient of the this compound drug-linker (ε_Drug) at its wavelength of maximum absorbance (λ_max) and at 280 nm (ε_Drug,280).
-
-
Sample Preparation:
-
Dilute the this compound-ADC sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λmax) using a calibrated spectrophotometer.
-
-
Calculation of Average DAR:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following equations:
-
C_Ab = (A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280
-
C_Drug = A_λmax / ε_Drug,λmax
-
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
-
Quantitative Data Summary:
| Parameter | Value |
| ε_Ab at 280 nm | User Determined |
| ε_Drug at λ_max | User Determined |
| ε_Drug at 280 nm | User Determined |
| A_280 of ADC | Measured |
| A_λmax of ADC | Measured |
| Calculated Average DAR | Result |
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. For a cysteine-linked ADC, species with DAR 0, 2, 4, 6, and 8 can often be resolved.
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient:
Time (min) %B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Sample Preparation:
-
Dilute the this compound-ADC to approximately 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR:
-
Average DAR = Σ (Peak Area % of each species * DAR value of species) / 100
-
-
Quantitative Data Summary:
| DAR Species | Retention Time (min) | Peak Area | Peak Area % |
| DAR0 | User Determined | Measured | Calculated |
| DAR2 | User Determined | Measured | Calculated |
| DAR4 | User Determined | Measured | Calculated |
| DAR6 | User Determined | Measured | Calculated |
| DAR8 | User Determined | Measured | Calculated |
| Weighted Average DAR | Result |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method involves the reduction of the ADC to separate the light and heavy chains.
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 75-80 °C.
-
Detection: UV at 280 nm.
-
Gradient:
Time (min) %B 0 25 30 55 35 90 40 90 41 25 | 45 | 25 |
-
-
Sample Preparation (Reduction):
-
To 100 µg of ADC (at ~1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, H4).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = (Σ(Area_L_conjugated * n_drug_L) + Σ(Area_H_conjugated * n_drug_H)) / (ΣArea_L_all + ΣArea_H_all)
-
Where n_drug is the number of drugs on that chain. For a typical cysteine-linked IgG1, the light chain can have 0 or 1 drug, and the heavy chain can have 0, 1, 2, or 3 drugs.
-
-
Quantitative Data Summary:
| Chain Species | Retention Time (min) | Peak Area |
| Light Chain (L0) | User Determined | Measured |
| Light Chain (L1) | User Determined | Measured |
| Heavy Chain (H0) | User Determined | Measured |
| Heavy Chain (H1) | User Determined | Measured |
| Heavy Chain (H2) | User Determined | Measured |
| Heavy Chain (H3) | User Determined | Measured |
| Calculated Average DAR | Result |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC Analysis
This protocol describes the analysis of the intact ADC to determine the DAR distribution.
Protocol:
-
Instrumentation and Column:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for intact proteins (e.g., Waters ACQUITY UPLC BEH300 C4).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60 °C.
-
Gradient: A shallow gradient from ~20% to 50% B over 15-20 minutes is a good starting point.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Acquisition Mode: Full MS scan over a mass range appropriate for the ADC (e.g., m/z 1000-5000).
-
Optimize source parameters (e.g., capillary voltage, source temperature) for intact protein analysis.
-
-
Sample Preparation:
-
Dilute the ADC to ~0.1-0.5 mg/mL in Mobile Phase A.
-
For simplified spectra, the ADC can be deglycosylated using PNGase F prior to analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species.
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the relative abundances.
-
Quantitative Data Summary:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | User Determined | Calculated |
| DAR2 | User Determined | Calculated |
| DAR4 | User Determined | Calculated |
| DAR6 | User Determined | Calculated |
| DAR8 | User Determined | Calculated |
| Weighted Average DAR | Result |
Logical Relationships of DAR Determination Methods
The selection of a DAR determination method is a balance between the level of detail required, sample throughput, and available instrumentation. The methods are often used in a complementary fashion to provide a comprehensive characterization of the ADC.
Disclaimer: The protocols provided are intended as a general guide. Optimization of these methods is necessary for the specific antibody-drug conjugate, including this compound, and the available instrumentation. The physicochemical properties of the this compound drug and linker, such as its extinction coefficient and hydrophobicity, will significantly impact the experimental parameters.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of DC10SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] A pivotal step in the preclinical development of any ADC, including those utilizing the novel DC10SMe payload, is the rigorous evaluation of its cytotoxic potential in vitro.[3][4] These assays are crucial for selecting promising ADC candidates, predicting in vivo efficacy, and assessing their specificity.[3]
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound ADCs using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures cell viability by quantifying the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the ADC's cytotoxic effect.
Note on this compound: The specific mechanism of action and signaling pathway for the this compound payload are not detailed in publicly available literature. The provided signaling pathway diagram represents a generalized mechanism for ADC-induced cell death. Researchers should supplement this with specific pathway analysis once the molecular target of this compound is identified.
Mechanism of Action of Antibody-Drug Conjugates
The therapeutic action of an ADC is a multi-step process designed for targeted cell killing.
-
Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen predominantly expressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to lysosomes within the cell.
-
Payload Release: Inside the lysosome, the linker connecting the antibody to the this compound payload is cleaved by the acidic environment or specific lysosomal enzymes. This releases the active cytotoxic drug into the cytoplasm.
-
Cytotoxicity: The released this compound payload then interacts with its intracellular target, disrupting critical cellular processes and ultimately leading to programmed cell death (apoptosis).
-
Bystander Effect: If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. This is particularly important for treating tumors with heterogeneous antigen expression.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Antigen-positive cancer cell line (e.g., BT-474 for HER2-targeting ADCs).
-
Antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeting ADCs) to assess target specificity.
-
-
Antibody-Drug Conjugates:
-
This compound ADC (Test Article)
-
Unconjugated monoclonal antibody (Negative Control)
-
Isotype control ADC with the same payload (Optional Control)
-
-
Reagents:
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl).
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Biological safety cabinet
-
Multichannel pipette
-
Inverted microscope
-
Assay Protocol: MTT-Based Cytotoxicity Assay
This protocol is adapted from established methods for assessing ADC cytotoxicity.
Step 1: Cell Seeding
-
Culture antigen-positive and antigen-negative cells to ~80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected directly.
-
Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 1,000-10,000 cells/well).
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.
Step 2: ADC Treatment
-
Prepare serial dilutions of the this compound ADC and control articles (e.g., unconjugated antibody) in complete medium. It is recommended to prepare these at 2 times the final desired concentration.
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly.
-
Add 50 µL of the prepared ADC dilutions to the respective wells, resulting in a final volume of 100 µL per well.
-
Add 50 µL of fresh medium to the "untreated control" and "blank" wells.
-
Incubate the plate for a period determined by the cell line's doubling time and the ADC's mechanism, typically 72 to 120 hours.
Step 3: MTT Addition and Incubation
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
Step 4: Formazan Solubilization
-
Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspiration.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Step 5: Absorbance Measurement and Data Analysis
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Cell Viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data from the cytotoxicity assay should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound ADC against Antigen-Positive and Antigen-Negative Cell Lines
| Cell Line | Target Antigen Expression | Treatment Article | IC50 (ng/mL) |
| BT-474 | Positive (+) | This compound ADC | 4.5 |
| BT-474 | Positive (+) | Unconjugated Antibody | > 10,000 |
| MCF-7 | Negative (-) | This compound ADC | > 10,000 |
Table 2: Assay Parameters and Conditions
| Parameter | Condition |
| Assay Method | MTT Colorimetric Assay |
| Plate Format | 96-well |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 96 hours |
| Wavelength | 570 nm |
| Solubilization Agent | DMSO |
Safety and Handling Precautions
The cytotoxic payloads used in ADCs are highly potent compounds. Therefore, strict safety protocols must be followed.
-
Hazard Assessment: Conduct a thorough hazard assessment to determine the occupational exposure limits (OELs) for the this compound payload and the ADC.
-
Containment: Handle the payload and ADC in appropriate containment, such as a certified biological safety cabinet or an isolator, especially when working with powders.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves, and eye protection.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, plates, media) as hazardous waste according to institutional guidelines.
-
Training: Ensure all personnel are trained on the specific risks and safe handling procedures for potent cytotoxic compounds.
Visualizations
ADC Mechanism of Action
Caption: Generalized mechanism of action for a this compound antibody-drug conjugate.
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay of this compound ADCs.
References
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates with a DC10SMe Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[1][2][3][4] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of a hypothetical ADC utilizing DC10SMe, a potent DNA alkylating agent, as its payload.
This compound is a highly cytotoxic compound that exerts its anti-cancer effect by alkylating DNA, leading to DNA damage and subsequent cell death.[5] The protocols and methodologies outlined herein are designed to provide a robust framework for the analytical characterization of an ADC from its initial synthesis through to its preclinical evaluation. While these notes are tailored for an ADC with a DNA-damaging payload, the principles and many of the techniques are broadly applicable to the characterization of various ADCs.
Physicochemical Characterization
A thorough physicochemical characterization is paramount to ensure the identity, purity, and homogeneity of the ADC. This involves a suite of analytical techniques to assess the integrity of the conjugate, determine the drug-to-antibody ratio (DAR), and quantify impurities.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute (CQA) of an ADC as it directly influences its efficacy and safety. An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicities. Several techniques can be employed for DAR determination.
Table 1: Comparison of Techniques for DAR Determination
| Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength. The DAR is calculated using the extinction coefficients of the antibody and the payload. | Simple, rapid, and requires minimal sample preparation. | Can be inaccurate if the payload's absorbance overlaps with the antibody's or if impurities with similar absorbance are present. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different numbers of conjugated drugs will have different retention times. | Provides information on the distribution of different drug-loaded species (DAR distribution). Can be performed under non-denaturing conditions. | Mobile phases are often not directly compatible with mass spectrometry. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on hydrophobicity. The DAR can be calculated from the relative peak areas of the drug-conjugated and unconjugated chains. | High resolution and compatible with mass spectrometry. Allows for the analysis of drug distribution on light and heavy chains. | Requires denaturation of the ADC, which may not be representative of the native state. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the conjugated and unconjugated species allows for the direct determination of the number of conjugated drugs. | Provides a direct and accurate measurement of mass and can confirm the identity of the payload and linker. Native MS can be used to analyze the intact ADC under non-denaturing conditions. | Can be complex to interpret for heterogeneous ADCs. High salt concentrations from other chromatographic techniques can interfere with ionization. |
Experimental Protocol: DAR Determination by HIC-HPLC
This protocol outlines the determination of the average DAR and DAR distribution of a this compound ADC using Hydrophobic Interaction Chromatography.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the diluted sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
Size and Purity Analysis
Size Exclusion Chromatography (SEC) is the standard method for assessing the aggregation and fragmentation of an ADC.
Table 2: Analysis of ADC Size Variants
| Analytical Technique | Purpose | Key Parameters Measured |
| Size Exclusion Chromatography (SEC-HPLC) | To quantify high molecular weight species (aggregates) and low molecular weight species (fragments). | % Monomer, % Aggregate, % Fragment |
Experimental Protocol: SEC-HPLC for Aggregation Analysis
Materials:
-
This compound ADC sample
-
SEC mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8)
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Dilute the this compound ADC sample to 1 mg/mL in the mobile phase.
-
Inject 20 µL of the diluted sample.
-
Run the separation for 30 minutes.
-
Monitor the elution at 280 nm.
-
Integrate the peak areas for the monomer, aggregate, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
In Vitro Characterization
In vitro assays are crucial for evaluating the biological activity of the ADC, including its binding affinity to the target antigen, internalization into cancer cells, and cytotoxic potential.
Target Binding Affinity
The binding affinity of the ADC to its target antigen should be comparable to that of the unconjugated antibody. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are commonly used techniques.
Table 3: Techniques for Target Binding Affinity
| Technique | Principle | Key Parameters |
| ELISA | Measures the binding of the ADC to the immobilized target antigen. | EC50 (half-maximal effective concentration) |
| Surface Plasmon Resonance (SPR) | Measures the real-time binding kinetics of the ADC to the immobilized target antigen. | KD (dissociation constant), ka (association rate), kd (dissociation rate) |
Cytotoxicity and Apoptosis Assays
For an ADC with a DNA-damaging payload like this compound, it is essential to assess its ability to induce cell death, specifically through apoptosis.
Table 4: In Vitro Functional Assays
| Assay | Purpose | Methodology |
| Cell Viability Assay (e.g., MTS/MTT) | To determine the cytotoxic potency of the ADC. | Cancer cells are treated with serial dilutions of the ADC. Cell viability is measured using a colorimetric reagent. |
| Annexin V/PI Staining | To quantify apoptosis. | Cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry. |
| γH2AX Staining | To detect DNA double-strand breaks. | Cells are stained with an antibody against phosphorylated H2AX (a marker of DNA damage) and analyzed by immunofluorescence microscopy or flow cytometry. |
Experimental Protocol: Cell Viability Assay
Materials:
-
Target-expressing cancer cell line
-
This compound ADC and unconjugated antibody
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Seed the target-expressing cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
In Vivo Characterization
In vivo studies in animal models are essential to evaluate the pharmacokinetics (PK), biodistribution, and anti-tumor efficacy of the ADC.
Table 5: In Vivo Characterization Assays
| Assay | Purpose | Key Parameters |
| Pharmacokinetics (PK) Study | To determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC. | Half-life, clearance, volume of distribution |
| Biodistribution Study | To assess the accumulation of the ADC in the tumor and other organs. | % Injected Dose/gram of tissue |
| Xenograft Efficacy Study | To evaluate the anti-tumor activity of the ADC in a tumor-bearing mouse model. | Tumor growth inhibition (TGI), tumor volume |
Visualizations
ADC Mechanism of Action
Caption: General mechanism of action for a this compound ADC.
Analytical Workflow for ADC Characterization
Caption: Integrated analytical workflow for ADC characterization.
Conclusion
The comprehensive analytical characterization of an ADC is a multifaceted process that is critical for ensuring its quality, safety, and efficacy. This document provides a foundational set of protocols and methodologies for the characterization of an ADC containing the DNA alkylating payload, this compound. The successful development of any ADC relies on the rigorous application of these analytical techniques to understand its critical quality attributes and to guide its development from the laboratory to the clinic. It is imperative that these general protocols are further optimized and validated for the specific ADC molecule under investigation.
References
- 1. susupport.com [susupport.com]
- 2. Targeting cancer with antibody-drug conjugates: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antibody-Drug Conjugates (ADCs) Utilizing DNA Alkylating Payloads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The efficacy and safety of an ADC are critically dependent on the interplay of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them.
This document provides detailed application notes and protocols focusing on the selection and conjugation strategies for linkers used with DNA alkylating payloads, such as the potent cyclopropyl-containing agent DC10SMe. While this compound itself is the payload, the choice of linker is paramount for the successful development of an effective ADC. These notes will cover linker selection, conjugation methodologies, and essential in vitro characterization assays.
Linker Selection for DNA Alkylating Payloads
The linker is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the target site.[1][2][3] For DNA alkylating agents, both cleavable and non-cleavable linkers can be employed, each with distinct advantages and mechanisms of action.[4][]
Cleavable Linkers
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.
-
Enzyme-Cleavable Linkers: These are among the most common types of cleavable linkers. Dipeptide linkers, such as valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.
-
pH-Sensitive Linkers: Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Glutathione-Sensitive Linkers: Disulfide linkers are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione compared to the extracellular space.
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The payload is released only after the complete lysosomal degradation of the antibody-linker conjugate. This approach generally leads to greater plasma stability and a reduced risk of off-target toxicity. Thioether linkers, formed by the reaction of a maleimide group with a thiol, are a common example of a non-cleavable linkage.
The selection between a cleavable and non-cleavable linker depends on the properties of the payload, the target antigen, and the desired mechanism of action. For highly potent DNA alkylating agents, a stable linker is crucial to prevent premature release and systemic toxicity.
Conjugation Strategies
The goal of the conjugation process is to attach the linker-payload to the antibody in a controlled manner, resulting in a defined drug-to-antibody ratio (DAR). The DAR is a critical quality attribute that significantly impacts the ADC's efficacy and safety.
Cysteine-Based Conjugation
This strategy involves the conjugation of a maleimide-containing linker-payload to the sulfhydryl groups of cysteine residues on the antibody. These cysteines can be native interchain disulfides that are partially reduced or engineered into the antibody sequence at specific sites for site-specific conjugation.
Lysine-Based Conjugation
This method utilizes the primary amines of lysine residues on the antibody surface for conjugation with an activated ester (e.g., NHS-ester) on the linker. As numerous lysine residues are typically available, this method often results in a heterogeneous mixture of ADCs with varying DARs.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and efficacy of ADCs with DNA alkylating payloads.
| Linker Type | Payload Class | Plasma Stability (Half-life) | Reference |
| Disulfide (Hindered) | Indolinobenzodiazepine (IGN) | ~90 hours (in mice) | |
| Valine-Citrulline | Duocarmycin | Stable in human plasma | |
| Non-cleavable (Thioether) | Indolinobenzodiazepine (IGN) | High |
Table 1: Linker Stability in Plasma
| Cell Line | ADC Target | Payload | Linker | IC50 | Reference |
| HCT-15 (MDR) | EpCAM | IGN | Non-cleavable | 6 pM | |
| Various | Multiple | DGN462 | Cleavable | 2 pM - 3 nM | |
| WSU-DLCL2 | CD22 | PBD-dimer | Disulfide (cyclobutyl) | Active in vivo | |
| WSU-DLCL2 | CD22 | PBD-dimer | Disulfide (cyclopropyl) | Inactive in vivo |
Table 2: In Vitro and In Vivo Efficacy of ADCs with DNA Alkylating Payloads
| ADC | Average DAR | Method | Reference |
| Trastuzumab-Duocarmycin (SYD983) | ~2 | HIC-HPLC | |
| DGN462 ADCs | ~3 | Mass Spectrometry | |
| Adcetris (Brentuximab Vedotin) | 4 | HIC-HPLC / LC-MS |
Table 3: Drug-to-Antibody Ratio (DAR) of Representative ADCs
Experimental Protocols
Protocol for Cysteine-Based Conjugation of a DNA Alkylating Payload
This protocol describes a general method for conjugating a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload (e.g., Linker-DC10SMe) dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction buffer: PBS with EDTA (e.g., 50 mM PBS, 50 mM NaCl, 2 mM EDTA, pH 7.4)
Procedure:
-
Antibody Preparation: Dialyze or buffer exchange the mAb into the reaction buffer. Adjust the mAb concentration to 5-10 mg/mL.
-
Reduction of Interchain Disulfides: Add a 1.6 to 2.0 molar excess of TCEP to the mAb solution. Incubate at 37°C for 90 minutes with gentle mixing.
-
Conjugation Reaction: Cool the reduced mAb solution to room temperature. Add a 7-10 molar excess of the maleimide-activated linker-payload solution to the reduced mAb. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF. The ADC is buffer exchanged into a formulation buffer (e.g., PBS, pH 7.0).
-
Characterization: Characterize the purified ADC for protein concentration, DAR, aggregation, and purity using appropriate analytical methods (see Section 5).
Protocol for In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system for analysis
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, quench the reaction by adding 3 volumes of cold quenching solution to 1 volume of the plasma sample. Vortex and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
DAR Analysis: To determine the change in DAR over time, the ADC can be captured from the plasma using immunoaffinity beads, followed by analysis using HIC-HPLC or LC-MS.
-
Data Analysis: Plot the concentration of the released payload or the average DAR over time to determine the stability profile and half-life of the ADC in plasma.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for DNA alkylating agents).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway for DNA Alkylating Payloads
References
Application Notes and Protocols for Assessing DC10SMe Antibody-Drug Conjugate (ADC) Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The stability of an ADC is a critical quality attribute that significantly influences its safety, efficacy, and shelf-life.[2] An ideal ADC must remain stable in circulation to ensure it reaches the target tumor cells before releasing its cytotoxic payload.[3] Premature drug release can lead to off-target toxicities, while aggregation or fragmentation can alter the ADC's pharmacokinetic profile and immunogenicity.[4]
This document provides a comprehensive set of protocols for assessing the stability of a hypothetical cysteine-linked ADC, DC10SMe. These protocols are designed to guide researchers in generating robust and reproducible data for the selection and characterization of ADC candidates. The methodologies described herein cover the assessment of plasma stability, thermal stability, and lysosomal stability, as well as the analysis of aggregation and in vitro cytotoxicity.
Assessment of Plasma Stability
Plasma stability is a crucial parameter as it determines the ADC's half-life and the extent of premature drug release in circulation.[5] This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to evaluate the stability of this compound in plasma from various species.
Experimental Protocol: Plasma Stability of this compound
-
Preparation of Plasma: Obtain frozen plasma from different species (e.g., human, mouse, rat, cynomolgus monkey). Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Incubate this compound at a final concentration of 1 mg/mL in the prepared plasma at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, and 144 hours), draw aliquots of the incubation mixture.
-
Sample Preparation for LC-MS Analysis:
-
To determine the Drug-to-Antibody Ratio (DAR), the ADC can be captured using protein A magnetic beads. The ADC is then eluted for intact mass analysis or reduced to separate the light and heavy chains.
-
To quantify the free payload, precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge the mixture and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS Analysis:
-
DAR Analysis: Employ reversed-phase or hydrophobic interaction chromatography coupled with a high-resolution mass spectrometer to determine the distribution of different drug-loaded species and calculate the average DAR.
-
Free Payload Analysis: Use a validated LC-MS/MS method to quantify the concentration of the released cytotoxic payload in the plasma supernatant.
-
-
Data Analysis: Plot the average DAR and the concentration of the free payload as a function of time. Calculate the rate of drug loss and payload release.
Data Presentation: Plasma Stability of this compound
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) | Free Payload (ng/mL) (Human Plasma) | Free Payload (ng/mL) (Mouse Plasma) |
| 0 | 3.8 | 3.8 | < 1.0 | < 1.0 |
| 6 | 3.7 | 3.5 | 5.2 | 15.8 |
| 24 | 3.5 | 3.1 | 18.9 | 45.3 |
| 48 | 3.2 | 2.6 | 35.1 | 82.1 |
| 72 | 2.9 | 2.1 | 52.4 | 115.6 |
| 144 | 2.5 | 1.5 | 89.7 | 198.2 |
Assessment of Thermal Stability
Thermal stability is a key indicator of the structural integrity of the ADC and its propensity to unfold and aggregate under thermal stress. Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the thermal transition temperature (Tm), which reflects the temperature at which the protein unfolds.
Experimental Protocol: Thermal Stability of this compound by DSC
-
Sample Preparation: Prepare this compound and the corresponding unconjugated antibody at a concentration of 1 mg/mL in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
DSC Analysis:
-
Load the sample and a reference buffer into the DSC instrument.
-
Scan the samples over a temperature range of 20°C to 100°C at a scan rate of 1°C/min.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset of unfolding (Ton) and the melting temperature (Tm) for each domain of the antibody. Compare the thermal profiles of this compound and the unconjugated antibody to assess the impact of conjugation on thermal stability.
Data Presentation: Thermal Stability of this compound
| Sample | Ton (°C) | Tm1 (°C) (CH2 domain) | Tm2 (°C) (Fab domain) | Tm3 (°C) (CH3 domain) |
| Unconjugated Antibody | 60.5 | 68.2 | 75.1 | 82.5 |
| This compound | 58.2 | 65.8 | 74.9 | 82.3 |
Assessment of ADC Aggregation
Aggregation is a critical quality attribute as it can lead to loss of efficacy and increased immunogenicity. Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.
Experimental Protocol: Aggregation Analysis of this compound by SEC
-
Sample Preparation: Prepare this compound at a concentration of 1 mg/mL in the formulation buffer. Stress conditions such as elevated temperature (e.g., 40°C for 1 week) or freeze-thaw cycles can be applied to induce aggregation.
-
SEC Analysis:
-
Inject the sample onto an SEC column suitable for separating monoclonal antibodies and their aggregates.
-
Use a UV detector to monitor the elution profile at 280 nm.
-
-
Data Analysis: Integrate the peak areas of the monomer, aggregate, and fragment peaks to determine their respective percentages.
Data Presentation: Aggregation Analysis of this compound
| Condition | Monomer (%) | Aggregate (%) | Fragment (%) |
| Initial | 98.5 | 1.2 | 0.3 |
| 40°C, 1 week | 95.2 | 4.1 | 0.7 |
| 5 Freeze-Thaw Cycles | 97.8 | 1.9 | 0.3 |
Assessment of Lysosomal Stability and Payload Release
For ADCs with cleavable linkers, stability within the lysosome is essential for the efficient release of the cytotoxic payload. This protocol describes an in vitro assay using isolated lysosomes to assess the stability of the linker and the rate of payload release.
Experimental Protocol: Lysosomal Stability of this compound
-
Isolation of Lysosomes: Isolate lysosomes from a relevant cell line or tissue (e.g., rat liver) using established differential centrifugation and density gradient methods.
-
Incubation: Incubate this compound at a final concentration of 100 µg/mL with the isolated lysosomes in an appropriate acidic buffer (pH 5.0) at 37°C. Include a control without lysosomes.
-
Sample Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction and analyze the samples by LC-MS/MS to quantify the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of lysosomal cleavage.
Data Presentation: Lysosomal Payload Release of this compound
| Time (hours) | Released Payload (ng/mL) |
| 0 | < 0.5 |
| 1 | 15.2 |
| 4 | 58.9 |
| 8 | 102.4 |
| 24 | 256.7 |
In Vitro Cytotoxicity Assessment
The ultimate measure of an ADC's stability and functionality is its ability to selectively kill target cancer cells. In vitro cytotoxicity assays are used to determine the potency of the ADC.
Experimental Protocol: In Vitro Cytotoxicity of this compound
-
Cell Culture: Culture a target antigen-positive cell line (e.g., BT-474 for HER2-targeting ADCs) and a target antigen-negative cell line (e.g., MCF-7) in appropriate media.
-
Cell Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of this compound, the unconjugated antibody, and the free payload. Include untreated cells as a control.
-
Viability Assay: After a 72-120 hour incubation period, assess cell viability using a suitable method, such as the MTT or XTT assay.
-
Data Analysis: Plot cell viability against the concentration of the test article and calculate the half-maximal inhibitory concentration (IC50) for each.
Data Presentation: In Vitro Cytotoxicity of this compound
| Compound | IC50 on BT-474 (HER2+) (ng/mL) | IC50 on MCF-7 (HER2-) (ng/mL) |
| This compound | 15.8 | > 10,000 |
| Unconjugated Antibody | > 10,000 | > 10,000 |
| Free Payload | 0.5 | 0.7 |
Visualizations
References
Application Notes and Protocols for DC-Modulator X, a Novel Small Molecule Dendritic Cell Activator, in Preclinical Murine Cancer Models
Disclaimer: Initial searches for a compound named "DC10SMe" did not yield specific results. It is presumed that this may be a novel compound not yet documented in publicly available literature or a potential typographical error. The following application notes and protocols are based on a representative, hypothetical small molecule dendritic cell (DC) activator, hereafter referred to as DC-Modulator X . The data and methodologies presented are synthesized from established preclinical studies on similar small molecule immunomodulators that enhance dendritic cell function for cancer immunotherapy.
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses.[1] By presenting tumor-associated antigens to T cells, DCs can orchestrate a powerful anti-tumor immune attack.[2] However, the immunosuppressive tumor microenvironment often impairs DC function, limiting the effectiveness of cancer immunotherapies. Small molecule modulators that can activate DCs and enhance their antigen-presenting capacity represent a promising strategy to overcome this challenge.[3][4]
DC-Modulator X is a synthetic small molecule designed to mimic the action of damage-associated molecular patterns (DAMPs), serving as a potent adjuvant for DC activation.[3] These application notes provide an overview of the preclinical applications of DC-Modulator X in murine cancer models and detailed protocols for its use in generating DC-based cancer vaccines.
Application Notes
Mechanism of Action
DC-Modulator X functions as a potent activator of dendritic cells. Its proposed mechanism involves the activation of the NF-κB signaling pathway, a central regulator of DC maturation and pro-inflammatory cytokine production. Upon uptake by immature DCs, DC-Modulator X is believed to engage with intracellular pattern recognition receptors, leading to a signaling cascade that results in the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the secretion of T cell-activating cytokines.
Preclinical Applications
DC-Modulator X has shown significant efficacy in preclinical murine models of cancer, particularly in the context of DC-based cancer vaccines. When used as an adjuvant to prime tumor antigen-loaded DCs in vitro, it significantly enhances their therapeutic efficacy upon adoptive transfer into tumor-bearing mice.
Key applications include:
-
Adjuvant for DC-based cancer vaccines: DC-Modulator X is used to mature tumor antigen-loaded DCs ex vivo before their administration as a therapeutic vaccine.
-
Combination therapy: The enhanced anti-tumor immunity induced by DC-Modulator X-activated DC vaccines can be synergistic with other cancer therapies, such as immune checkpoint inhibitors.
-
Study of immune activation: DC-Modulator X can be used as a tool compound in immunological studies to investigate the molecular mechanisms of DC activation and T cell priming.
Quantitative Data Summary
The following tables summarize the quantitative effects of DC-Modulator X on dendritic cell activation and anti-tumor efficacy in preclinical models, based on representative data from the literature.
Table 1: In Vitro Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs) by DC-Modulator X
| Marker/Parameter | Control (Tumor Antigen Only) | DC-Modulator X + Tumor Antigen | Fold Change |
| Surface Marker Expression (MFI) | |||
| MHC-I | 1500 ± 120 | 3200 ± 250 | 2.1 |
| MHC-II | 2800 ± 210 | 5900 ± 450 | 2.1 |
| CD40 | 800 ± 70 | 2500 ± 190 | 3.1 |
| CD80 | 1200 ± 100 | 3100 ± 280 | 2.6 |
| CD86 | 2100 ± 180 | 4500 ± 390 | 2.1 |
| Cytokine Production (pg/mL) | |||
| IL-12p70 | 50 ± 8 | 450 ± 35 | 9.0 |
| IFN-γ | 15 ± 3 | 120 ± 15 | 8.0 |
| IL-2 | 10 ± 2 | 85 ± 11 | 8.5 |
| Data are presented as mean ± standard deviation from representative experiments. |
Table 2: In Vivo Efficacy of DC-Modulator X-Activated DC Vaccine in a 4T1 Murine Breast Cancer Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Median Survival (Days) | Increase in T Cell Population (Spleen) |
| PBS Control | 1800 ± 250 | 25 | - |
| Unpulsed DCs | 1650 ± 210 | 28 | 1.2x |
| Antigen-pulsed DCs | 1100 ± 150 | 35 | 2.5x |
| DC-Modulator X + Antigen-pulsed DCs | 450 ± 90 | 52 | 5.8x |
| Data are presented as mean ± standard deviation. |
Signaling Pathway and Experimental Workflow
Caption: DC-Modulator X signaling pathway in dendritic cells.
Caption: Preclinical experimental workflow for DC-Modulator X vaccine.
Experimental Protocols
Protocol 1: Generation and In Vitro Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent activation with tumor antigen and DC-Modulator X.
Materials:
-
6-8 week old BALB/c mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
2-Mercaptoethanol
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
Tumor cell lysate (from 4T1 cells, prepared by freeze-thaw cycles)
-
DC-Modulator X (resuspended in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes and antibodies for DC maturation markers (CD11c, MHC-I, MHC-II, CD40, CD80, CD86)
Procedure:
-
Bone Marrow Isolation:
-
Humanely euthanize mice and sterilize with 70% ethanol.
-
Isolate femur and tibia bones into sterile PBS on ice.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
-
BMDC Differentiation:
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend in complete medium (RPMI-1640, 10% FBS, 1% Pen-Strep, 50 µM 2-Mercaptoethanol).
-
Culture the cells at 2 x 10⁶ cells/mL in petri dishes with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Incubate at 37°C, 5% CO₂.
-
On day 3, add fresh complete medium with cytokines.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are immature DCs.
-
-
DC Activation:
-
Plate the immature DCs at 1 x 10⁶ cells/mL in fresh complete medium with cytokines.
-
Add tumor cell lysate (equivalent to 3 tumor cells per DC).
-
Add DC-Modulator X to a final concentration of 10 µM (or vehicle control - DMSO).
-
Incubate for 24 hours.
-
Collect the activated DCs for analysis or in vivo injection.
-
-
Analysis of Maturation (Optional):
-
Stain a fraction of the cells with fluorescently-labeled antibodies against CD11c and maturation markers.
-
Analyze by flow cytometry to confirm upregulation of MHC-I, MHC-II, CD40, CD80, and CD86 on the CD11c+ population.
-
Protocol 2: In Vivo DC-Based Tumor Vaccination in a Syngeneic Mouse Model
This protocol describes the use of DC-Modulator X-activated DCs as a therapeutic vaccine in a 4T1 breast cancer model.
Materials:
-
6-8 week old female BALB/c mice
-
4T1 murine breast cancer cell line
-
Activated DC vaccine (from Protocol 1)
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
On day 0, inject 1 x 10⁵ 4T1 cells subcutaneously into the right flank of each mouse.
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: PBS (vehicle control)
-
Group 2: Unpulsed DCs (1 x 10⁶ cells)
-
Group 3: Antigen-pulsed DCs (1 x 10⁶ cells)
-
Group 4: DC-Modulator X + Antigen-pulsed DCs (1 x 10⁶ cells)
-
-
Vaccination Schedule:
-
On days 7, 14, and 21 post-tumor implantation, administer the respective treatments via subcutaneous injection on the contralateral (left) flank. Each injection volume should be 100 µL.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.
-
Monitor mouse body weight and overall health.
-
Euthanize mice when tumor volume exceeds 2000 mm³ or if signs of distress are observed, in accordance with institutional guidelines.
-
Record survival data for Kaplan-Meier analysis.
-
-
Immunological Analysis (Optional):
-
At the end of the study, or from a separate cohort of mice, isolate spleens and tumor-draining lymph nodes.
-
Prepare single-cell suspensions and analyze T cell populations (CD4+, CD8+, memory T cells) and their activation status by flow cytometry.
-
References
- 1. An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Dendritic Cells in vivo for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cellular Uptake of DC10SMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC10SMe is a novel small molecule compound with significant therapeutic potential. Understanding its cellular uptake is a critical step in elucidating its mechanism of action, optimizing its delivery, and evaluating its efficacy and potential off-target effects. These application notes provide detailed protocols for quantifying the cellular uptake of this compound using common and robust methodologies: Flow Cytometry, Confocal Microscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Considerations for Cellular Uptake Studies
Accurate and reproducible cellular uptake data rely on careful experimental design and execution. Key considerations include:
-
Cell Line Selection: The choice of cell line should be relevant to the therapeutic target of this compound.
-
Cell Seeding Density: Cells should be seeded to reach 70-80% confluency at the time of the experiment to ensure optimal health and consistent uptake.[1][2]
-
This compound Concentration: A dose-response curve should be established to determine the optimal concentration range for uptake studies.
-
Incubation Time: Time-course experiments are essential to understand the kinetics of this compound uptake.
-
Temperature Control: Cellular uptake is an active process, and experiments should be conducted at 37°C. A 4°C control can be used to assess passive diffusion and non-specific binding.[3]
-
Washing Steps: Thorough washing with cold phosphate-buffered saline (PBS) is crucial to remove unbound extracellular this compound.[1]
Experimental Protocols
Two primary approaches are presented for evaluating this compound cellular uptake: fluorescence-based methods using a fluorescently labeled this compound analog (this compound-Fluor) and a label-free method using LC-MS/MS.
Protocol 1: Quantitative Analysis of this compound-Fluor Uptake by Flow Cytometry
Flow cytometry offers a high-throughput method to quantify the percentage of cells that have taken up a fluorescent compound and the relative amount of uptake per cell.[4]
Materials:
-
This compound-Fluor (fluorescently labeled this compound)
-
Selected adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Incubation: Remove the culture medium and replace it with a fresh medium containing the desired concentration of this compound-Fluor. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C. Include a vehicle-only control.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound this compound-Fluor.
-
Cell Harvesting: Add 0.5 mL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Cell Collection: Neutralize the trypsin with 1 mL of complete culture medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifugation: Pellet the cells by centrifuging at 1000 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, collecting at least 10,000 events per sample. Measure the fluorescence intensity in the appropriate channel for the fluorophore used to label this compound.
Protocol 2: Visualization of this compound-Fluor Cellular Uptake by Confocal Microscopy
Confocal microscopy provides spatial resolution to visualize the subcellular localization of this compound-Fluor.
Materials:
-
This compound-Fluor
-
Selected adherent cell line
-
Glass-bottom confocal dishes or chamber slides
-
Complete cell culture medium
-
PBS, ice-cold
-
Paraformaldehyde (PFA) 4% in PBS
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 70-80% confluency.
-
Compound Incubation: Treat the cells with this compound-Fluor in a complete medium for the desired time points at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Add a drop of mounting medium and cover with a coverslip.
-
Imaging: Visualize the cells using a confocal microscope. Acquire Z-stack images to confirm the intracellular localization of this compound-Fluor.
Protocol 3: Absolute Quantification of Intracellular this compound by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of unlabeled small molecules within cells.
Materials:
-
This compound (unlabeled)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Selected adherent cell line
-
6-well plates
-
Complete cell culture medium
-
PBS, ice-cold
-
Methanol
-
Water
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. It is critical to also have parallel wells for cell counting to normalize the drug concentration.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis and Extraction:
-
Add 500 µL of ice-cold methanol containing the internal standard to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound relative to the internal standard.
-
Data Normalization: Calculate the intracellular concentration of this compound and normalize it to the cell number determined from the parallel plate.
Data Presentation
Quantitative data from the described protocols should be summarized in tables for clear comparison.
Table 1: Flow Cytometry Analysis of this compound-Fluor Uptake
| Cell Line | This compound-Fluor Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| HeLa | 1 | 1 | 1500 ± 120 | 85 ± 5 |
| HeLa | 1 | 4 | 4500 ± 350 | 98 ± 2 |
| HeLa | 1 | 24 | 8000 ± 600 | 99 ± 1 |
| A549 | 1 | 1 | 1200 ± 100 | 80 ± 6 |
| A549 | 1 | 4 | 3800 ± 300 | 95 ± 3 |
| A549 | 1 | 24 | 7500 ± 550 | 99 ± 1 |
Table 2: LC-MS/MS Quantification of Intracellular this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/10^6 cells) |
| HeLa | 1 | 1 | 5.2 ± 0.4 |
| HeLa | 1 | 4 | 15.8 ± 1.2 |
| HeLa | 1 | 24 | 25.1 ± 2.0 |
| A549 | 1 | 1 | 4.5 ± 0.3 |
| A549 | 1 | 4 | 13.9 ± 1.1 |
| A549 | 1 | 24 | 22.7 ± 1.8 |
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Uptake Analysis
Caption: General experimental workflow for evaluating this compound cellular uptake.
Hypothetical Signaling Pathway for this compound Uptake via Endocytosis
As the specific mechanism for this compound is not defined, a common pathway for small molecule uptake, endocytosis, is depicted.
Caption: A potential endocytic pathway for this compound cellular uptake.
References
- 1. 2.10. Quantitative analysis of cellular uptake by flow cytometry [bio-protocol.org]
- 2. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DC10SMe Payload Release Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for characterizing the in vitro payload release kinetics of the hypothetical lipid-based nanoparticle drug delivery system, DC10SMe . As this compound is a model system, the methodologies outlined herein are designed to be broadly applicable to lipid nanoparticles encapsulating fluorescently-labeled small molecule payloads. These protocols are intended to serve as a comprehensive guide for researchers in drug development, enabling robust and reproducible assessment of nanoparticle performance.
The following sections detail the principles and step-by-step procedures for key analytical techniques, including Dynamic Light Scattering (DLS) for particle size analysis, High-Performance Liquid Chromatography (HPLC) for quantification of the released payload, and fluorescence spectroscopy for real-time release monitoring. Furthermore, this document includes templates for data presentation and visualizations of experimental workflows to facilitate clear communication and interpretation of results.
Physicochemical Characterization of this compound Nanoparticles
Prior to release kinetic studies, it is crucial to characterize the fundamental physical properties of the this compound nanoparticles to ensure batch-to-batch consistency and quality control.
Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations. The PDI is a measure of the heterogeneity of particle sizes in the sample.
Protocol:
-
Sample Preparation:
-
Dilute the this compound nanoparticle suspension in an appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).
-
Select a suitable disposable or quartz cuvette and ensure it is clean and free of dust.
-
-
Measurement:
-
Transfer the diluted this compound sample to the cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
The software will generate a particle size distribution report, including the Z-average diameter and the PDI.
-
Record the Z-average diameter (in nanometers) and the PDI. A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle formulations.
-
Data Presentation:
| Formulation Batch | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| This compound-001 | 110.5 | 0.15 |
| This compound-002 | 112.1 | 0.17 |
| This compound-003 | 109.8 | 0.16 |
In Vitro Payload Release Kinetics
The following protocols describe methods to quantify the rate and extent of payload release from this compound nanoparticles under simulated physiological conditions.
Dialysis Method with HPLC Quantification
Principle: This method involves placing the this compound nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released payload to diffuse into a larger volume of release medium, while retaining the nanoparticles. The concentration of the released payload in the release medium is then quantified at various time points using HPLC.
Experimental Workflow:
Caption: Workflow for Dialysis-based Payload Release Assay.
Protocol:
-
Preparation of Release Medium:
-
Prepare a suitable release medium, for example, PBS (pH 7.4) containing a surfactant like 0.1% (v/v) Tween® 80 to maintain sink conditions.[1]
-
-
Dialysis Setup:
-
Hydrate a dialysis membrane (e.g., MWCO of 10 kDa) according to the manufacturer's instructions.
-
Accurately pipette a known volume and concentration of the this compound nanoparticle suspension into the dialysis bag.
-
Securely close the dialysis bag with clips.
-
-
Incubation:
-
Place the sealed dialysis bag into a vessel containing a defined volume of the release medium (e.g., 100 mL).
-
Incubate the setup at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.
-
To maintain a constant volume and sink conditions, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.[1]
-
-
HPLC Analysis:
-
Data Calculation:
-
Calculate the cumulative amount of payload released at each time point, correcting for the removed and replaced volumes.
-
Express the cumulative release as a percentage of the total initial payload loaded in the nanoparticles.
-
Data Presentation:
| Time (hours) | Payload Concentration in Release Medium (µg/mL) | Cumulative Payload Released (%) |
| 0 | 0.0 | 0.0 |
| 1 | 5.2 | 5.2 |
| 2 | 9.8 | 10.0 |
| 4 | 18.5 | 19.1 |
| 8 | 32.1 | 33.8 |
| 12 | 45.3 | 48.2 |
| 24 | 60.7 | 65.5 |
Fluorescence Spectroscopy for Real-Time Release Monitoring
Principle: This method is suitable when the payload is inherently fluorescent or is fluorescently labeled. The release of the payload from the nanoparticle into the release medium leads to a change in the fluorescence signal, which can be monitored in real-time. This change can be due to dequenching upon dilution or a change in the fluorophore's environment.
Experimental Workflow:
Caption: Workflow for Fluorescence-based Real-Time Release Assay.
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths specific to the fluorescent payload.
-
Set the instrument to kinetic mode to acquire data over time.
-
-
Sample Preparation:
-
In a fluorescence cuvette, add the release medium (e.g., PBS, pH 7.4).
-
Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer and allow it to equilibrate to 37°C.
-
-
Measurement:
-
Initiate the kinetic measurement.
-
After a brief baseline reading, inject a small, concentrated volume of the this compound nanoparticle suspension into the cuvette and mix gently.
-
Continuously record the fluorescence intensity over the desired time period.
-
-
Data Analysis:
-
To calculate the percentage of payload released, determine the fluorescence intensity corresponding to 0% release (initial reading) and 100% release. The 100% release value can be obtained by disrupting the nanoparticles at the end of the experiment (e.g., by adding a surfactant like Triton™ X-100).
-
Calculate the percentage of release at each time point using the following formula: % Release = [(Ft - F0) / (F100 - F0)] * 100 Where:
-
Ft = Fluorescence intensity at time t
-
F0 = Initial fluorescence intensity (0% release)
-
F100 = Maximum fluorescence intensity (100% release)
-
-
Data Presentation:
| Time (minutes) | Fluorescence Intensity (a.u.) | Cumulative Payload Released (%) |
| 0 | 150 | 0.0 |
| 10 | 250 | 11.8 |
| 30 | 400 | 29.4 |
| 60 | 600 | 52.9 |
| 120 | 800 | 76.5 |
| 240 | 950 | 94.1 |
Signaling Pathway and Mechanism of Release (Hypothetical)
For a targeted drug delivery system like this compound, the payload release is often triggered by specific environmental cues at the target site. The following diagram illustrates a hypothetical mechanism where this compound is designed to release its payload in the acidic environment of a tumor.
Caption: Hypothetical pH-triggered Payload Release Mechanism of this compound.
This proposed mechanism suggests that the lipid components of this compound are stable at physiological pH but undergo protonation and subsequent destabilization in the more acidic tumor microenvironment, leading to the release of the encapsulated payload.
Conclusion
The protocols and application notes presented in this document provide a robust framework for the characterization of payload release kinetics from the model this compound nanoparticle system. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the preclinical evaluation and development of novel drug delivery platforms. The provided templates for data presentation and workflow visualization are intended to facilitate clear and effective communication of scientific findings.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ADC Aggregation
Disclaimer: The following troubleshooting guide provides general recommendations for antibody-drug conjugate (ADC) aggregation issues. As of our latest update, there is no publicly available information specifically regarding "DC10SMe ADC". Therefore, the guidance provided is based on common challenges and solutions applicable to a broad range of ADCs.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form larger, multi-unit complexes.[1][2] This is a significant concern in ADC development and manufacturing because it can negatively impact the drug's stability, efficacy, and safety.[1][2] Aggregation can lead to a loss of the product, reduced binding to the target antigen, and an increased risk of an immunogenic response in patients.[3]
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation can be triggered by a variety of factors throughout the development, manufacturing, and storage processes. The primary causes stem from conformational and colloidal instability of the ADC molecules. Key contributing factors include the physicochemical properties of the antibody and the cytotoxic payload, the conjugation chemistry, and the formulation and storage conditions.
Q3: How does the cytotoxic payload contribute to aggregation?
A3: Many cytotoxic payloads used in ADCs are hydrophobic. When these hydrophobic molecules are attached to the antibody, they can create hydrophobic patches on the surface of the protein. These patches can interact with hydrophobic regions on other ADC molecules, leading to aggregation as the molecules attempt to minimize their exposure to the aqueous environment. Payloads like pyrrolobenzodiazepines (PBDs) or duocarmycins are particularly known for their hydrophobicity and their tendency to cause aggregation.
Q4: Can the Drug-to-Antibody Ratio (DAR) affect aggregation?
A4: Yes, the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, can significantly influence aggregation. Higher DARs typically lead to a greater propensity for aggregation because they increase the overall hydrophobicity of the ADC. Therefore, optimizing the DAR is a critical step in developing a stable and effective ADC.
Troubleshooting Guides
Q5: We are observing significant precipitation of our ADC after the conjugation step. What could be the cause and how can we fix it?
A5: Post-conjugation precipitation is a common issue often linked to the increased hydrophobicity of the ADC.
-
Immediate Action: Gently centrifuge the sample to pellet the precipitate. Analyze both the supernatant and the precipitate (if possible) to determine if the ADC is precipitating out of solution.
-
Troubleshooting Steps:
-
Assess Payload Hydrophobicity: The payload you are using may be highly hydrophobic. Consider if a more hydrophilic linker or payload could be used.
-
Optimize Conjugation Conditions: The conditions used for conjugation, such as pH and the use of organic co-solvents, are often optimized for the chemical reaction but may not be ideal for antibody stability. This can lead to aggregation.
-
Screen Formulation Buffers: Immediately after conjugation and purification, exchange the ADC into a variety of formulation buffers with different pH and excipients to find conditions that enhance solubility.
-
Q6: Our ADC appears soluble initially but forms aggregates over time during storage. What steps can we take to improve its long-term stability?
A6: Time-dependent aggregation during storage points to formulation and storage condition issues.
-
Immediate Action: Characterize the nature and extent of the aggregation using techniques like size exclusion chromatography (SEC) and dynamic light scattering (DLS).
-
Troubleshooting Steps:
-
Formulation Optimization: Conduct a comprehensive formulation screening study. This should include varying buffer pH, ionic strength, and the inclusion of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., glycine, arginine), and surfactants (e.g., polysorbate 20, polysorbate 80).
-
Temperature and Light Sensitivity: Assess the impact of storage temperature and light exposure. Some payloads are photosensitive, and their degradation can trigger aggregation. Store the ADC at the recommended temperature and protect it from light.
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles can induce aggregation. If the ADC is to be stored frozen, aliquot it into single-use vials to minimize the number of freeze-thaw cycles.
-
Data Presentation
Table 1: Factors Influencing ADC Aggregation
| Factor | Description | Potential Impact on Aggregation | Mitigation Strategies |
| Antibody Scaffold | The choice of monoclonal antibody (mAb), including its isotype and whether it is a full-length mAb or a fragment. | Constructs with higher specificity can have a greater tendency to aggregate. Smaller antibody fragments generally have a lower risk of aggregation. | Screen different antibody variants and fragments for stability early in development. |
| Payload Properties | The physicochemical properties of the cytotoxic drug, particularly its hydrophobicity. | Highly hydrophobic payloads increase the propensity for aggregation. | Select more hydrophilic payloads or linkers. Modify the payload to increase its solubility. |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules per antibody. | Higher DARs generally lead to increased aggregation. | Optimize the DAR to balance efficacy and stability. |
| Conjugation Chemistry | The method used to attach the linker-payload to the antibody. | Unfavorable reaction conditions (e.g., pH, co-solvents) can destabilize the antibody and promote aggregation. | Optimize conjugation parameters and consider alternative conjugation technologies like site-specific conjugation. |
| Formulation | The composition of the final buffer in which the ADC is stored, including pH, ionic strength, and excipients. | Suboptimal buffer conditions can lead to colloidal instability and aggregation. | Conduct thorough formulation screening to identify optimal buffer conditions and stabilizing excipients. |
| Storage Conditions | Environmental factors during storage and handling, such as temperature, light exposure, and mechanical stress (e.g., shaking). | Elevated temperatures, exposure to light, and physical stress can all accelerate ADC degradation and aggregation. | Store at recommended temperatures, protect from light, and handle with care to avoid agitation. |
Experimental Protocols
Protocol: Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for protein separation (e.g., TSKgel G3000SWxl)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Filtration device (0.22 µm syringe filter)
Methodology:
-
System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Thaw the ADC sample on ice if frozen. Gently mix the sample by inverting the vial. Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject a defined amount of the prepared ADC sample (e.g., 20 µg) onto the SEC column.
-
Chromatographic Separation: Run the separation for a sufficient time to allow for the elution of all species (typically 30-45 minutes). The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting earlier than the monomer.
-
Data Acquisition: Monitor the column eluent at a wavelength of 280 nm to detect the protein.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the ADC monomer. Peaks eluting earlier represent aggregates (dimers, trimers, etc.), while later-eluting peaks may indicate fragments. Calculate the percentage of the monomer and each aggregate species relative to the total peak area.
Visualizations
Caption: Key factors that can lead to ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation.
References
Optimizing DC10SMe Conjugation: A Technical Support Center
Welcome to the technical support center for DC10SMe conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation efficiency and achieve consistent, high-quality results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation to antibodies or other thiol-containing molecules.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH of Reaction Buffer: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1] At lower pH values, the thiol is less likely to be in its reactive thiolate form, slowing the reaction rate.[1] | - Ensure your reaction buffer is within the pH 6.5-7.5 range for optimal and selective conjugation.[1] - At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.[1] |
| Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[1] This can be catalyzed by the presence of divalent metal ions. | - Reduce Disulfide Bonds: Prior to conjugation, treat your protein with a reducing agent. - TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and effective over a wide pH range. It does not need to be removed before adding the maleimide reagent. - DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before conjugation to prevent it from reacting with the maleimide. - Prevent Re-oxidation: - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions. | |
| Incorrect Stoichiometry: The molar ratio of the maleimide (this compound) to the thiol (e.g., on the antibody) significantly impacts efficiency. | - Optimize the molar excess of the this compound-maleimide reagent. A 10-20 fold molar excess is a common starting point for small molecules. - For larger molecules, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically. For example, a 2:1 maleimide to thiol ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. | |
| Maleimide Hydrolysis: The maleimide group can undergo hydrolysis, rendering it unreactive. This is more pronounced at higher pH and temperatures. | - If storing maleimide-functionalized reagents in an aqueous solution, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. Long-term storage at 20°C can lead to a significant loss of reactivity. | |
| Poor Reproducibility | Inconsistent Quantification of Free Thiols: Inaccurate determination of the concentration of reactive thiols leads to variability in conjugation ratios. | - Use Ellman's reagent (DTNB) to accurately quantify the number of free sulfhydryl groups in your protein sample before each conjugation reaction. This is done by measuring the absorbance at 412 nm. |
| Variable Reaction Time and Temperature: Reaction kinetics can be fast for small molecules but slower for larger proteins. Temperature also influences the reaction rate and stability of the reactants. | - Perform a time-course experiment to determine the optimal reaction time for your specific system. - Maintain a consistent temperature for all conjugation reactions. While reactions are often performed at room temperature, lower temperatures (e.g., 4°C) can be used to slow down hydrolysis and side reactions, requiring longer incubation times. | |
| Product Instability / Aggregation | Instability of the Thioether Bond: The succinimide thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in plasma. | - Consider using modified maleimides or alternative linker technologies that form more stable bonds if long-term stability in biological fluids is critical. |
| Increased Hydrophobicity: The addition of a payload like this compound can increase the overall hydrophobicity of the antibody-drug conjugate (ADC), leading to aggregation. | - Optimize the drug-to-antibody ratio (DAR); a DAR above 4 can decrease solubility. - Use hydrophilic linkers, such as those containing polyethylene glycol (PEG) or sulfonates, to counteract the hydrophobicity of the payload. - Optimize the formulation buffer, potentially including surfactants like polysorbates to improve stability. | |
| Side Reactions / Heterogeneity | Reaction with Other Nucleophiles: At higher pH values, the maleimide group can react with other nucleophilic groups on the protein, such as amines (e.g., lysine residues). | - Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiols over amines. |
| Non-specific Binding of Payload: The payload itself might non-specifically adsorb to the antibody. | - Include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations in the reaction and purification buffers to minimize non-specific interactions. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound conjugation?
The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5. This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group, while minimizing side reactions with other amino acid residues like lysine.
2. How can I determine the concentration of free thiols on my protein?
You can quantify the number of free sulfhydryl groups using Ellman's reagent (DTNB). The reaction of DTNB with a free thiol produces a colored product that can be measured by absorbance at 412 nm, allowing for the calculation of the thiol concentration.
3. My this compound conjugate is not stable in plasma. What could be the cause?
The thioether bond formed between the maleimide and the thiol can be reversible through a retro-Michael addition reaction. This can be particularly problematic in plasma, where other thiols (like those on albumin) can compete for the maleimide, leading to payload exchange. To address this, consider using next-generation maleimide-based linkers designed to form a more stable, hydrolyzed succinimide ring.
4. How do I purify my final this compound conjugate?
The choice of purification method depends on the properties of your conjugate and the removal of unreacted payload and other reagents. Common methods include:
-
Size Exclusion Chromatography (SEC): To separate the larger ADC from the smaller, unreacted payload.
-
Protein A Chromatography: Can be used for antibody-based conjugates, though harsh elution conditions might affect the stability of some conjugates.
-
Dialysis or Tangential Flow Filtration (TFF): To remove small molecule impurities.
5. What is a typical molar ratio of this compound to protein for conjugation?
A common starting point is a 10 to 20-fold molar excess of the maleimide-containing molecule (this compound) to the thiol-containing molecule. However, the optimal ratio is system-dependent and should be determined empirically. For larger proteins or when targeting a specific drug-to-antibody ratio (DAR), a lower excess is often used to prevent over-conjugation and potential aggregation.
Experimental Protocols
General Protocol for this compound Conjugation to a Thiolated Antibody
This protocol provides a general workflow. Specific conditions such as incubation time, temperature, and molar ratios should be optimized for your particular antibody and this compound construct.
1. Antibody Preparation and Thiol Reduction (if necessary):
- If starting with an antibody with existing disulfide bonds that need to be reduced to generate free thiols, dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing EDTA (1-5 mM).
- Add a 10-20 fold molar excess of TCEP from a freshly prepared stock solution.
- Incubate at room temperature for 1-2 hours.
- If using DTT, it must be removed after reduction using a desalting column or dialysis against a degassed buffer containing EDTA.
2. Quantification of Free Thiols (Ellman's Assay):
- Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
- Add a sample of your reduced antibody to the DTNB reaction buffer.
- Measure the absorbance at 412 nm.
- Calculate the concentration of free thiols based on the standard curve.
3. Conjugation Reaction:
- Dissolve the this compound-maleimide in a compatible organic solvent (e.g., DMSO) at a high concentration.
- Add the desired molar excess of the this compound-maleimide solution to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if this compound is light-sensitive.
4. Quenching the Reaction:
- Add a molar excess of a small molecule thiol (e.g., N-acetylcysteine or L-cysteine) to react with any unreacted maleimide groups.
- Incubate for an additional 15-30 minutes.
5. Purification of the Conjugate:
- Purify the ADC using size exclusion chromatography (SEC) to remove unreacted this compound, quenching agent, and any aggregates.
- Alternatively, use dialysis or tangential flow filtration.
6. Characterization of the Conjugate:
- Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
- Assess the purity and aggregation state of the final conjugate using SEC.
Visualizations
Caption: Workflow for this compound conjugation to a thiolated antibody.
Caption: Key reactions in this compound thiol-maleimide conjugation.
References
Technical Support Center: Overcoming Challenges in DC10SMe Linker Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the linker stability of Antibody-Drug Conjugates (ADCs) utilizing the DNA alkylating agent, DC10SMe. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can lead to linker instability in a this compound ADC?
A1: The stability of the linker in an ADC is crucial for its therapeutic index, ensuring the cytotoxic payload is delivered specifically to the target cells.[1][2][] Linker instability can lead to premature release of the payload in systemic circulation, causing off-target toxicity.[1][4] The primary mechanisms of instability depend on the linker's chemistry but generally include:
-
Enzymatic Cleavage: Peptide-based linkers can be susceptible to cleavage by proteases present in the plasma, such as elastase, which can lead to premature payload release.
-
Chemical Instability: Certain chemical bonds are inherently labile. For instance, some linkers may be sensitive to the physiological pH of the blood, leading to hydrolysis. Maleimide-based linkers, commonly used for conjugation to cysteine residues, can undergo a retro-Michael reaction, leading to dissociation of the linker-payload from the antibody.
-
Reductive Cleavage: Linkers containing disulfide bonds are designed to be cleaved in the reducing environment of the cell. However, they can also be susceptible to reduction by circulating thiols like glutathione, leading to premature payload release.
Q2: How does the hydrophobicity of the this compound payload and linker affect ADC stability?
A2: Most cytotoxic payloads, including DNA alkylators like this compound, are hydrophobic. When combined with a hydrophobic linker, the resulting ADC can have an increased tendency to aggregate. This aggregation can lead to poor solubility, altered pharmacokinetic profiles, and reduced efficacy. Strategies to mitigate this include the incorporation of hydrophilic components, such as polyethylene glycol (PEG), into the linker design.
Q3: What is the difference between cleavable and non-cleavable linkers, and how does this choice impact a this compound ADC?
A3:
-
Cleavable Linkers: These are designed to be stable in circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell (e.g., specific enzymes, acidic pH, or a reducing environment). This allows for the release of the unmodified, potent payload. However, they carry the risk of premature cleavage in the bloodstream.
-
Non-Cleavable Linkers: These linkers remain attached to the payload. The release of the payload-linker-amino acid catabolite occurs after the antibody is internalized and degraded in the lysosome. This generally results in higher plasma stability and reduced off-target toxicity, but the resulting active metabolite may have reduced cell permeability or potency compared to the free payload.
The choice for a this compound ADC would depend on the desired mechanism of action and the characteristics of the target antigen.
Troubleshooting Guide
Issue 1: Premature release of this compound is observed in mouse plasma during preclinical studies.
-
Question: We are observing significant release of our this compound payload in mouse plasma within 24 hours. What could be the cause and how can we address it?
-
Answer: This is a common challenge, particularly with certain peptide-based linkers like valine-citrulline (VC). Mouse plasma contains a carboxylesterase (Ces1c) that can cleave this linker, leading to premature payload release, which is not observed to the same extent in human plasma.
Troubleshooting Steps:
-
Linker Modification: Consider modifying the linker to be resistant to Ces1c. Adding a glutamic acid residue to the N-terminus of the VC linker (to create an EVCit linker) has been shown to dramatically improve stability in mouse plasma without compromising cleavage by lysosomal enzymes like Cathepsin B.
-
Alternative Linker Chemistry: Explore different classes of cleavable linkers that are not susceptible to this specific plasma enzyme, or consider a non-cleavable linker if the resulting payload metabolite retains sufficient potency.
-
In Vitro Stability Assessment: Perform head-to-head stability studies of different linker designs in mouse and human plasma to select the most stable candidate for in vivo studies.
-
Issue 2: The this compound ADC shows a high degree of aggregation upon formulation.
-
Question: Our purified this compound ADC is showing signs of aggregation, which is impacting our ability to formulate it for in vivo studies. What could be the cause and how can we mitigate this?
-
Answer: Aggregation is often caused by the increased hydrophobicity of the ADC due to the payload and linker. The Drug-to-Antibody Ratio (DAR) also plays a significant role; higher DAR values can lead to increased aggregation.
Troubleshooting Steps:
-
Incorporate Hydrophilic Spacers: Modify the linker to include hydrophilic moieties like PEG. This can improve solubility and reduce aggregation.
-
Optimize DAR: If using a conjugation method that produces a heterogeneous mixture of DAR species, consider optimizing the reaction conditions to favor a lower average DAR. Site-specific conjugation methods can produce a homogeneous ADC with a defined DAR, which can also help to mitigate aggregation issues.
-
Formulation Optimization: Screen different formulation buffers, pH, and excipients to identify conditions that minimize aggregation.
-
Data Presentation
Table 1: Comparative Stability of Different Linker Chemistries in Mouse Plasma
| Linker Type | Conjugation Site | Cleavage Mechanism | % Payload Release in Mouse Plasma (24h) | Reference |
| Valine-Citrulline (VC) | Cysteine | Enzymatic (Cathepsin B) | 80% | |
| Glutamic Acid-Valine-Citrulline (EVCit) | Cysteine | Enzymatic (Cathepsin B) | <10% | |
| m-Amide p-Aminobenzyl Carbamate (MA-PABC) | Cysteine | Enzymatic (Cathepsin B) | 7% | |
| Thioether (Non-cleavable) | Cysteine | Proteolytic Degradation | <5% | |
| Phenyloxadiazole Sulfone | Cysteine | Proteolytic Degradation | <5% |
Experimental Protocols
Protocol 1: Assessment of ADC Linker Stability in Plasma
This protocol describes a method to evaluate the stability of a this compound ADC by measuring the amount of released payload over time in plasma.
Materials:
-
This compound ADC
-
Mouse and Human Plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS) for LC-MS analysis (e.g., a stable isotope-labeled version of the payload)
-
Protein precipitation solution (e.g., cold ACN with IS)
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Spike the this compound ADC into pre-warmed (37°C) mouse or human plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
-
Sample Preparation:
-
To the plasma aliquot, add 3 volumes of cold protein precipitation solution containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify the released this compound payload.
-
Monitor the parent and fragment ions of both the payload and the internal standard.
-
Generate a standard curve using known concentrations of the this compound payload in plasma to quantify the amount released in the experimental samples.
-
-
Data Analysis:
-
Calculate the concentration of the released payload at each time point.
-
Plot the percentage of released payload versus time to determine the stability profile of the ADC in plasma.
-
Mandatory Visualizations
Caption: General Mechanism of Action for a this compound ADC.
References
Technical Support Center: Strategies to Reduce Off-Target Toxicity of DC10SMe
Disclaimer: Information on a specific small molecule inhibitor designated "DC10SMe" is not publicly available in the reviewed scientific literature. Therefore, this technical support center provides guidance on mitigating off-target toxicity for a hypothetical compound, this compound, based on established principles and strategies for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a small molecule inhibitor like this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and other unforeseen biological consequences.[1] It is crucial to distinguish between the desired on-target effects and these undesirable off-target effects.[2]
Q2: Why is it crucial to validate and minimize the off-target effects of this compound?
Q3: What are the common initial signs that this compound might be causing off-target effects in my cell-based assays?
Common indicators of potential off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target gene is knocked out or silenced using methods like CRISPR-Cas9.
-
A narrow therapeutic window: The concentration of this compound that causes toxicity is very close to the concentration required for the desired effect.
-
Unexpected cellular phenotypes: Observing cellular changes that are not readily explained by the known function of the intended target.
Q4: What are the general strategies to minimize the off-target effects of this compound?
Several strategies can be employed to reduce the off-target effects of small molecule inhibitors:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that achieves the desired on-target effect.
-
Orthogonal Validation: Confirm the observed phenotypes using structurally and mechanistically different inhibitors for the same target, as well as genetic approaches like CRISPR-Cas9.
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to confirm it is engaging the correct protein.
-
Proteome-wide Profiling: Utilize unbiased techniques to identify all cellular targets of the inhibitor.
-
Rational Drug Design: Employ computational and structural biology tools to design or select inhibitors with high specificity for the intended target.
-
Use of a More Selective Inhibitor: Consult scientific literature and chemical probe databases to identify alternative inhibitors with a better-documented selectivity profile.
-
Drug Delivery Systems: Utilize nanocarriers or other delivery systems to enhance targeting to specific tissues or cells, thereby reducing systemic exposure and toxicity.
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity at concentrations of this compound close to the IC50 for my target.
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at higher concentrations.
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the phenotype is rescued, it is more likely an on-target effect.
-
Issue 2: My results with this compound are not consistent with published data for other inhibitors of the same target.
-
Possible Cause: The observed phenotype may be due to the unique off-target effects of this compound.
-
Troubleshooting Steps:
-
Use a Structurally Distinct Inhibitor: Treat cells with a different inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetic Validation (CRISPR-Cas9): Use CRISPR-Cas9 to knock out the target gene. If the genetic knockout replicates the phenotype observed with this compound, this provides strong evidence for on-target activity.
-
Profile for Off-Target Liabilities: Submit the compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families to identify potential off-target interactions.
-
Quantitative Data Summary
Table 1: Comparison of Common In Vitro Toxicity Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT/XTT Assay | Conversion of tetrazolium salt to a colored formazan product by metabolically active cells. | Cell viability/proliferation | High-throughput, relatively inexpensive. | Can be affected by changes in cellular metabolism. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity/cytotoxicity | Non-destructive, allows for kinetic measurements. | Less sensitive for early-stage apoptosis. |
| CellTox™ Green Cytotoxicity Assay | A fluorescent dye that is excluded from viable cells but stains the DNA of dead cells. | Cell death | Amenable to real-time and endpoint measurements. | Requires a fluorescence plate reader. |
| ATP Assay (e.g., CellTiter-Glo®) | Measurement of ATP as an indicator of metabolically active cells. | Cell viability | Highly sensitive, rapid. | Destructive to cells. |
| Caspase Activity Assay | Measures the activity of caspases, which are key mediators of apoptosis. | Apoptosis | Specific for apoptosis. | May not detect other forms of cell death. |
Table 2: Overview of Strategies to Reduce Off-Target Toxicity
| Strategy | Description | Advantages | Disadvantages |
| Dose Optimization | Using the lowest effective concentration. | Simple, cost-effective. | May not eliminate all off-target effects. |
| Orthogonal Validation | Confirming results with different inhibitors and genetic methods. | High confidence in on-target effects. | Time-consuming and resource-intensive. |
| Targeted Drug Delivery | Using nanocarriers to deliver the drug to specific sites. | Increased efficacy, reduced systemic toxicity. | Complex formulation, potential for immunogenicity. |
| Rational Drug Design | Computational design of more specific inhibitors. | High potential for specificity. | Requires significant computational resources and expertise. |
| CRISPR-based Validation | Genetic knockout of the target to confirm phenotype. | Definitive validation of on-target effects. | Can be technically challenging and time-consuming. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
Objective: To determine the optimal concentration of this compound that elicits the desired on-target effect while minimizing off-target toxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium, typically ranging from nanomolar to micromolar concentrations. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological response.
-
Phenotypic Analysis: Perform the relevant phenotypic assay to measure the on-target effect (e.g., western blot for a downstream signaling molecule, a functional assay).
-
Viability Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTox Green) to assess cell viability at each concentration.
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the IC50 (for the on-target effect) and the CC50 (cytotoxic concentration).
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Screen the isolated clones for target protein knockout by western blot or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound and wild-type control cells.
Visualizations
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Simplified signaling of on-target vs. off-target effects.
Caption: Decision tree for selecting toxicity mitigation strategies.
References
Technical Support Center: Refinement of DC10SMe Purification Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of DC10SMe, a potent DNA alkylating agent utilized in the synthesis of antibody-drug conjugates (ADCs). Given the limited publicly available data specific to this compound, this guide also draws on methodologies for structurally similar compounds, such as CBI analogs, to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: Based on the properties of similar complex, hydrophobic small molecules, the primary challenges in this compound purification include:
-
Compound Instability: Molecules with strained ring systems, like the cyclopropane in related CBI analogs, can be sensitive to acidic conditions, such as those encountered on standard silica gel. This can lead to degradation and reduced yields.
-
Hydrophobicity: this compound's hydrophobic nature can lead to poor solubility in aqueous solvents and strong retention on reverse-phase chromatography columns, making elution difficult.
-
Removal of Synthetic Impurities: The synthesis of complex molecules like this compound can result in closely related impurities that are difficult to separate from the final product.
-
Low Yields: The multi-step synthesis and potential for degradation during purification can contribute to low overall yields.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: The most suitable chromatographic techniques for purifying this compound and similar hydrophobic small molecules are:
-
Preparative Thin-Layer Chromatography (Prep TLC): Ideal for small-scale purification (<100 mg) and for separating compounds with very similar retention factors.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for the purification of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[3][4]
Q3: How can I improve the recovery of this compound from preparative TLC plates?
A3: To improve recovery from preparative TLC plates:
-
Use High-Purity Solvents: Employ HPLC-grade or distilled solvents for extraction to avoid introducing new impurities.[1]
-
Thorough Extraction: After scraping the silica band, ensure complete extraction of the compound by washing the silica multiple times with a polar solvent in which your compound is soluble (e.g., ethyl acetate, methanol).
-
Minimize Contamination: Be meticulous during the scraping and extraction process to avoid contamination from other bands on the plate.
Q4: What are the key parameters to optimize in an RP-HPLC method for this compound?
A4: For RP-HPLC method optimization, consider the following:
-
Column Selection: A C18 column is a common starting point for hydrophobic molecules.
-
Mobile Phase: A gradient of acetonitrile and water is a standard mobile phase for reverse-phase separation of small molecules. The pH of the mobile phase can also be adjusted to improve separation.
-
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase to prevent precipitation on the column.
-
Loading Conditions: Develop and optimize the method on an analytical scale before scaling up to a preparative system.
Troubleshooting Guides
Preparative TLC Purification: Common Issues and Solutions
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots | Sample overload. | Dilute the sample solution before applying it to the plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1-2.0%). | |
| Compound Remains at the Baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system. |
| Compound Runs with the Solvent Front | Mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system. |
| Poor Recovery After Extraction | Incomplete extraction from silica. | Increase the number of solvent washes of the scraped silica. Consider using a stronger polar solvent. |
| Compound degradation on silica. | If the compound is suspected to be unstable on silica, consider using deactivated silica gel or an alternative purification method like reverse-phase chromatography. |
Reverse-Phase HPLC Purification: Common Issues and Solutions
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | Column overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and gradient. Ensure the sample is dissolved in the mobile phase. | |
| Column degradation. | Use a guard column and ensure proper column cleaning and storage. | |
| Poor Resolution Between Peaks | Sub-optimal mobile phase or gradient. | Adjust the mobile phase composition, pH, or the gradient slope to improve separation. |
| Incorrect column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl) to find the best selectivity for your compound and its impurities. | |
| High Backpressure | Sample precipitation on the column. | Ensure the sample is fully soluble in the mobile phase. Filter the sample before injection. |
| Clogged frit or column. | Flush the column with a strong solvent. If the problem persists, replace the frit or the column. | |
| No Compound Elution | Compound is too hydrophobic and irreversibly bound. | Use a stronger mobile phase (higher percentage of organic solvent). Consider a different stationary phase. |
Experimental Protocols
General Protocol for Preparative Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pre-coated preparative TLC plate (e.g., silica gel 60 F254, 1-2 mm thickness).
-
Sample Application: Dissolve the crude this compound sample in a minimal amount of a suitable low-boiling point solvent (e.g., dichloromethane or ethyl acetate). Apply the sample as a thin, uniform band along the origin line of the TLC plate. Allow the solvent to evaporate completely between applications.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase. The mobile phase should be optimized in analytical TLC to achieve good separation (Rf value of the target compound ideally between 0.2 and 0.4). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under UV light (if the compound is UV active). Mark the band corresponding to the desired product with a pencil.
-
Extraction: Carefully scrape the silica from the marked band into a clean container. Add a suitable polar solvent (e.g., ethyl acetate or methanol) to the silica and agitate to extract the compound.
-
Isolation: Filter the mixture to remove the silica gel. Wash the silica gel with additional solvent to ensure complete recovery. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Method Development (Analytical Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL of a dilute solution of the crude sample.
-
-
Method Optimization: Adjust the gradient slope and mobile phase composition to achieve baseline separation of this compound from its impurities.
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).
-
Adjust the flow rate and injection volume according to the column dimensions to maintain the separation achieved at the analytical scale.
-
Inject the crude sample and collect the fraction corresponding to the this compound peak.
-
-
Post-Purification: Combine the collected fractions and evaporate the solvent under reduced pressure. The resulting product may need to be desalted to remove any ion-pairing agents from the mobile phase.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Addressing Inconsistencies in DC10SMe Cytotoxicity Assays
Welcome to the technical support center for DC10SMe cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the evaluation of this compound's cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay and how does it measure cytotoxicity?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm). A decrease in the absorbance reading in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.
Q2: My MTT assay results show high variability between replicate wells. What are the potential causes and solutions?
High variability between replicate wells is a common issue and can stem from several factors:
-
Uneven Cell Seeding: An inconsistent number of cells in each well will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating. Avoid letting cells settle at the bottom of the tube. To minimize the "edge effect," where wells on the periphery of the plate evaporate more quickly, you can fill the outer wells with sterile PBS or media and not use them for experimental samples.[2][3]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, MTT reagent, or solubilization solution will introduce significant errors.[2]
-
Solution: Regularly calibrate your pipettes. Use a multichannel pipette for adding reagents to minimize well-to-well variation.[2]
-
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Solution: Ensure the volume of the solubilization solution is sufficient and mix thoroughly by gentle pipetting or shaking until all crystals are dissolved. You can visually confirm dissolution under a microscope before reading the plate.
-
Q3: I am observing an unexpected increase in absorbance at high concentrations of this compound. Is this indicating increased cell viability?
This is a known artifact that can occur with certain compounds and is unlikely to represent a true increase in cell viability. Potential causes include:
-
Direct Reduction of MTT by this compound: The chemical properties of this compound might allow it to directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal.
-
Solution: Perform a cell-free control experiment by incubating this compound with the MTT reagent in culture medium without cells. If you observe an increase in absorbance, this indicates direct interference.
-
-
Precipitation of this compound: The compound may precipitate at high concentrations, which can interfere with the optical readings.
-
Solution: Check the solubility of this compound in your culture medium at the tested concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
-
Q4: My results from the MTT assay are not consistent with other viability assays (e.g., LDH or Annexin V). Why is this happening?
Discrepancies between different cytotoxicity assays are often due to the different cellular processes they measure.
-
The MTT assay measures metabolic activity, specifically the function of mitochondrial dehydrogenases.
-
The LDH (Lactate Dehydrogenase) assay measures membrane integrity by quantifying the release of LDH from damaged cells.
-
The Annexin V assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
A compound like this compound might affect mitochondrial function before it compromises membrane integrity or induces the later stages of apoptosis. Therefore, the timing of your assay is crucial. It is recommended to use multiple assays that measure different endpoints to get a comprehensive understanding of this compound's cytotoxic mechanism.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during this compound cytotoxicity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in "No Cell" Controls | Direct reduction of MTT by this compound or components in the culture medium (e.g., phenol red). | Include a "reagent blank" control (media + this compound + MTT, no cells) and subtract this background from all readings. Consider using a phenol red-free medium. |
| Low Absorbance Readings in Control Wells | The number of cells seeded is too low or not within the linear range of the assay for your specific cell line. | Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response (typically between 0.75 and 1.25). |
| Inconsistent Readings Across Replicate Plates | Variations in incubation times, temperature, or CO2 levels. Contamination of cell cultures. | Standardize all incubation steps. Regularly check and maintain incubator conditions. Always inspect plates for contamination under a microscope before adding reagents. |
| "Edge Effect" Leading to Inconsistent Results | Increased evaporation from the outer wells of the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Unexpectedly High Absorbance at High this compound Concentrations | Interference from this compound's color or its ability to directly reduce MTT. | Run a control with cells and this compound but without the MTT reagent to measure the compound's intrinsic absorbance. Also, perform a cell-free assay to check for direct MTT reduction. |
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Cell-Free Interference Control Protocol
-
Prepare a 96-well plate with culture medium.
-
Add the same serial dilutions of this compound as used in the main experiment.
-
Add MTT reagent to each well.
-
Incubate for the same duration as the cell-based assay.
-
Add solubilization solution.
-
Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of this compound indicates direct chemical interference.
Visualizations
Caption: A generalized workflow for a this compound cytotoxicity MTT assay.
References
Technical Support Center: Optimization of DC10SMe Drug-to-Antibody Ratio for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the DNA alkylating payload, DC10SMe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent DNA alkylator used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2][3] Its mechanism of action involves the alkylation of DNA, specifically undergoing N-3 alkylation with adenine residues, which forms DNA adducts.[3] This damage to the DNA ultimately leads to cancer cell death. This compound is the active cyclopropyl form of the drug.[3]
Q2: What is the optimal drug-to-antibody ratio (DAR) for a this compound-based ADC?
A2: The optimal DAR for any ADC, including those with a this compound payload, is a critical parameter that must be determined empirically. It represents a balance between maximizing cytotoxic potency and maintaining favorable pharmacokinetic and safety profiles. A higher DAR can increase efficacy but may also lead to issues such as aggregation, faster clearance, and increased toxicity. Generally, a DAR in the range of 2 to 4 is considered optimal for many ADCs, but this can vary depending on the antibody, linker, and target antigen.
Q3: How do I determine the DAR of my this compound ADC?
A3: Several analytical techniques can be used to determine the average DAR of an ADC. Common methods include:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate light and heavy chains of the antibody after reduction, allowing for determination of drug distribution.
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR calculation.
-
UV/Vis Spectroscopy: An older and less precise method that can provide an estimation of the average DAR based on the absorbance of the protein and the drug.
Q4: What factors can influence the efficacy of a this compound ADC?
A4: The efficacy of a this compound ADC is influenced by several factors beyond just the DAR:
-
Target Antigen: The selected antigen should be highly and specifically expressed on the surface of tumor cells.
-
Antibody: The monoclonal antibody should have high binding affinity for the target antigen and be efficiently internalized by the cancer cells.
-
Linker: The linker connecting this compound to the antibody must be stable in circulation but allow for efficient release of the payload within the target cell.
-
Tumor Microenvironment: The characteristics of the tumor microenvironment can impact ADC penetration and activity.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound ADC efficacy.
| Issue | Possible Causes | Troubleshooting Steps |
| Low in vitro cytotoxicity despite confirmed DAR | 1. Inefficient internalization of the ADC: The antibody may not be effectively taken up by the cancer cells after binding to the target antigen. 2. Ineffective payload release: The linker may not be efficiently cleaved within the lysosomal compartment of the target cell. 3. Cell line resistance: The target cells may have intrinsic or acquired resistance mechanisms to DNA alkylating agents. | 1. Internalization Assay: Perform an internalization assay using a fluorescently labeled version of your ADC to confirm cellular uptake. 2. Linker Stability/Cleavage Assay: Evaluate the stability of the linker in plasma and its cleavage under lysosomal conditions. Consider testing different linker chemistries. 3. Test Alternative Cell Lines: Evaluate the ADC on a panel of cell lines with varying expression of the target antigen and different genetic backgrounds. |
| High in vivo toxicity at efficacious doses | 1. High DAR: A high drug-to-antibody ratio can lead to increased off-target toxicity. 2. Unstable Linker: Premature release of this compound in circulation can cause systemic toxicity. 3. "On-target, off-tumor" toxicity: The target antigen may be expressed at low levels on normal tissues, leading to toxicity. | 1. DAR Optimization: Synthesize and test ADCs with lower DAR values (e.g., DAR 2). 2. Evaluate Linker Stability: Perform pharmacokinetic studies to measure the level of free payload in circulation. Consider using a more stable linker. 3. Target Expression Profiling: Conduct thorough immunohistochemistry (IHC) studies on a panel of normal tissues to assess target antigen expression. |
| Poor in vivo efficacy despite good in vitro potency | 1. Suboptimal Pharmacokinetics (PK): The ADC may be cleared too rapidly from circulation, preventing it from reaching the tumor in sufficient concentrations. High DAR can sometimes contribute to faster clearance. 2. Poor Tumor Penetration: The ADC may not be able to effectively penetrate the tumor tissue to reach all cancer cells. 3. Development of drug resistance in the tumor. | 1. Pharmacokinetic Studies: Conduct PK studies in relevant animal models to determine the half-life and exposure of the ADC. If clearance is rapid, consider optimizing the DAR or modifying the antibody. 2. Biodistribution Studies: Use a radiolabeled or fluorescently labeled ADC to assess its distribution and accumulation in the tumor versus normal tissues. 3. Investigate Resistance Mechanisms: Analyze tumor samples from non-responding animals to identify potential resistance mechanisms. |
| ADC Aggregation | 1. Hydrophobicity of the payload: this compound, like many cytotoxic payloads, can be hydrophobic. High DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. 2. Inappropriate buffer conditions: The pH or ionic strength of the formulation buffer may promote aggregation. | 1. Lower the DAR: Prepare ADCs with a lower average DAR. 2. Optimize Formulation: Screen different formulation buffers with varying pH and excipients to improve ADC solubility and stability. 3. Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to mitigate the hydrophobicity of the payload. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of the this compound payload against various cancer cell lines. This data is crucial for selecting appropriate cell models for efficacy testing of a this compound-based ADC.
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 15 |
| Namalwa | Burkitt's Lymphoma | 12 |
| HL60/s | Acute Myeloid Leukemia | 12 |
| COLO 205 | Colorectal Adenocarcinoma | 250 |
Note: The IC50 values are for the free this compound payload and the potency of the ADC will depend on factors such as antibody binding and internalization.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for determining the DAR of a this compound ADC using HIC. Optimization will be required for specific antibodies and conjugation methods.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the this compound ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes). The decreasing salt concentration will cause the ADC species to elute based on their hydrophobicity, with higher DAR species eluting later.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of a this compound ADC in cancer cell lines.
Materials:
-
Target cancer cell line (e.g., Ramos, Namalwa)
-
Parental cell line (negative control, not expressing the target antigen)
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and parental cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the non-targeting control ADC in complete culture medium. Add the diluted ADCs to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of the this compound payload following ADC internalization.
Experimental Workflow: DAR Optimization
References
Technical Support Center: Mitigating DC10SMe Degradation During Storage
Information regarding the small molecule "DC10SMe" is not publicly available, preventing the creation of a specific technical support guide.
Our comprehensive search for scientific and technical data related to a molecule designated as "this compound" did not yield any specific results. This suggests that "this compound" may be an internal compound name, a novel molecule not yet described in published literature, or a potential typographical error.
To provide you with an accurate and detailed technical support center for mitigating the degradation of your specific molecule of interest, we require additional information. Please provide one or more of the following identifiers:
-
Full Chemical Name: The systematic name of the molecule.
-
CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Chemical Structure: A diagram or file representing the molecular structure.
-
Relevant Publications: Any published papers, patents, or technical data sheets that describe the molecule.
Once this information is provided, we can proceed with developing a comprehensive guide, including troubleshooting protocols, stability data, and visualizations as originally requested.
In the interim, we are providing a generalized framework for a technical support center focused on the storage and handling of small molecules, based on established best practices in the field. This framework can serve as a preliminary guide for your internal discussions and protocol development.
Generalized Technical Support Center for Small Molecule Storage
This generalized guide is intended for researchers, scientists, and drug development professionals working with small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of small molecules during storage?
A1: The main factors contributing to the degradation of small molecules are exposure to heat, humidity, light, and oxygen.[1][2] The inherent chemical stability of the molecule also plays a crucial role. For instance, compounds with functional groups susceptible to hydrolysis or oxidation will be more prone to degradation.
Q2: How should I determine the optimal storage conditions for a new small molecule?
A2: The product's technical data sheet (TDS) or Certificate of Analysis (CofA) should provide recommended storage conditions.[3] If this information is unavailable, as a general guideline, compounds are often stored at -20°C for long-term stability, which can be effective for up to 3 years.[3] For shorter periods, 4°C may be suitable for up to 2 years.[3] However, forced degradation studies are the most reliable way to determine a compound's stability profile under various stress conditions.
Q3: What is the best way to store small molecules that are sensitive to light?
A3: Photosensitive compounds should be stored in amber vials or containers that block UV and visible light. Additionally, the storage location, such as a freezer or cabinet, should be dark. It is also good practice to minimize exposure to light during handling and experimental procedures.
Q4: How many freeze-thaw cycles can a small molecule in solution typically withstand?
A4: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes. This practice minimizes the number of times the main stock is subjected to temperature fluctuations. Store aliquots at -20°C for up to one month or -80°C for up to six months for optimal stability.
Q5: My small molecule is in powder form. How should I handle and store it?
A5: Most small molecules are supplied as a powder and are generally stable for shipping at room temperature. Upon receipt, refer to the long-term storage instructions on the product label or TDS. Before opening the vial, it is advisable to centrifuge it to ensure all the powder is collected at the bottom. When preparing solutions from compounds of 10 mg or less, it is often recommended to add the solvent directly to the vial.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
-
Possible Cause: Degradation of the small molecule.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (temperature, light protection, etc.).
-
Check for Contamination: Ensure that the solvent used for reconstitution and all handling equipment were sterile and appropriate for the compound.
-
Assess Purity: If possible, re-analyze the purity of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). Compare the results to the original Certificate of Analysis.
-
Use a Fresh Aliquot: If multiple freeze-thaw cycles are suspected, use a fresh, unopened aliquot of the compound for your next experiment.
-
Issue 2: Precipitate Formation in a Stored Solution
-
Possible Cause: Poor solubility or degradation leading to the formation of insoluble byproducts.
-
Troubleshooting Steps:
-
Confirm Solubility: Re-check the solubility information for the compound in the specific solvent used. The concentration may have exceeded the solubility limit at the storage temperature.
-
Gentle Warming/Vortexing: Try gently warming the solution (if the compound is heat-stable) and vortexing to see if the precipitate redissolves.
-
Solvent Selection: Consider if the chosen solvent is appropriate. Resources like the CRC Handbook of Chemistry and Physics or peer-reviewed literature can provide guidance on suitable solvents.
-
Purity Analysis: Analyze the solution (both supernatant and dissolved precipitate, if possible) by HPLC or LC-MS to identify any degradation products.
-
Data Presentation: General Stability Testing Parameters
For a novel compound, a stability study would typically involve exposing the molecule to various conditions and analyzing its purity over time. The results would be summarized in a table similar to the one below.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| Real-Time Stability | |||
| 25°C / 60% Relative Humidity (RH) | 0 months | 99.8% | White powder |
| 3 months | 99.5% | White powder | |
| 6 months | 99.1% | White powder | |
| 12 months | 98.2% | Off-white powder | |
| Accelerated Stability | |||
| 40°C / 75% Relative Humidity (RH) | 0 months | 99.8% | White powder |
| 1 month | 98.0% | Yellowish powder | |
| 3 months | 95.5% | Yellowish powder | |
| 6 months | 90.1% | Brownish powder | |
| Photostability | |||
| ICH Option 2 (light exposure) | 0 hours | 99.8% | White powder |
| 24 hours | 96.3% | Light tan powder |
Experimental Protocols: Stability Assessment
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a cornerstone for evaluating the stability of small molecules by separating the parent compound from its degradation products.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound powder.
-
Dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or a buffer compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for small molecules.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is useful for obtaining the UV spectrum of all separated peaks.
-
-
Data Analysis:
-
The purity of the compound is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The appearance of new peaks over time indicates the formation of degradation products.
-
Visualizations
Below are generalized diagrams representing typical workflows and concepts in small molecule stability assessment.
Caption: Workflow for assessing small molecule stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captivatebio.com [captivatebio.com]
Technical Support Center: Improving the Solubility of DC10SMe for Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DC10SMe during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for conjugation?
A1: this compound is a potent DNA alkylator used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] Like many potent cytotoxic agents, this compound is a hydrophobic molecule with limited aqueous solubility. For successful conjugation to an antibody, which is a process carried out in an aqueous buffer system, achieving and maintaining the solubility of this compound is a critical challenge. Poor solubility can lead to aggregation, low conjugation efficiency, and inaccurate drug-to-antibody ratio (DAR) determination.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 10 mM.[1][2] It is recommended to prepare a concentrated stock solution of this compound in anhydrous, high-quality DMSO.[3]
Q3: What is the maximum percentage of co-solvent I can use in my conjugation reaction?
A3: It is generally recommended to keep the final concentration of the organic co-solvent, such as DMSO, below 10% in the final reaction mixture to minimize the risk of antibody denaturation and aggregation. However, some studies suggest that DMSO concentrations up to 20% may not significantly impact antibody reactivity. It is advisable to perform initial optimization studies to determine the tolerance of your specific antibody to the co-solvent.
Q4: What is the optimal pH for conjugating an NHS-ester activated this compound to an antibody?
A4: For the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule to primary amines (lysine residues) on an antibody, the optimal pH range is typically between 7.2 and 8.5, with a more precise optimum often cited as pH 8.3-8.5. At lower pH, the amine groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated, reducing conjugation efficiency.
Q5: Which buffers are compatible with NHS-ester conjugation chemistry?
A5: Buffers that do not contain primary amines are essential. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the antibody for reaction with the NHS ester.
Q6: How can I remove unreacted this compound and co-solvent after the conjugation reaction?
A6: Several methods can be employed to purify the resulting ADC and remove small molecules. These include size-exclusion chromatography (e.g., gel filtration), dialysis, and tangential flow filtration (TFF). These techniques separate the larger ADC from the smaller, unreacted drug and co-solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The aqueous solubility of this compound is exceeded. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture, but do not exceed 10-20% to avoid antibody denaturation.- Add the this compound stock solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.- Perform the conjugation at a lower temperature (e.g., 4°C) to potentially increase the stability of the reaction mixture. |
| Low conjugation efficiency or low Drug-to-Antibody Ratio (DAR). | - Hydrolysis of the NHS ester: The reactive NHS ester is sensitive to moisture and can hydrolyze before reacting with the antibody.- Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.- Inactive antibody: The antibody's primary amines are not accessible or have been compromised.- Insufficient molar excess of this compound: The ratio of this compound to antibody is too low. | - Use anhydrous DMSO to prepare the this compound stock solution immediately before use.- Ensure the reaction buffer is at the optimal pH.- Confirm the integrity and concentration of your antibody stock.- Increase the molar excess of the this compound derivative in the reaction. A 5 to 20-fold molar excess is often a good starting point. |
| Antibody aggregation or precipitation after adding this compound. | - High co-solvent concentration: The percentage of DMSO or another organic solvent is too high, causing the antibody to denature.- High degree of conjugation: The attachment of the hydrophobic this compound molecules increases the overall hydrophobicity of the antibody, leading to aggregation. | - Reduce the final concentration of the organic co-solvent to less than 10%.- Optimize the molar ratio of this compound to the antibody to achieve a lower DAR.- Include stabilizing excipients in the buffer, if compatible with the conjugation chemistry. |
| Inconsistent results between experiments. | - Variability in this compound stock solution: The stock solution may not be prepared consistently or may degrade over time.- Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can affect the outcome. | - Always prepare a fresh stock solution of this compound for each experiment.- Carefully control all reaction parameters, including pH, temperature, and incubation time. |
Data Presentation
Table 1: Recommended Reaction Conditions for this compound-NHS Ester Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Maximizes the reactivity of primary amines on the antibody while minimizing hydrolysis of the NHS ester. |
| Organic Co-solvent (DMSO) | < 10% (up to 20% may be tolerated) | Maintains the solubility of this compound while minimizing the risk of antibody denaturation. |
| Molar Excess of this compound-NHS Ester | 5 to 20-fold | Drives the reaction towards the desired product and helps achieve an adequate DAR. |
| Antibody Concentration | 1 - 10 mg/mL | A higher concentration can favor the conjugation reaction over the hydrolysis of the NHS ester. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and may improve the stability of the reactants. |
| Reaction Time | 30 minutes to 4 hours | Should be optimized to achieve the desired DAR without causing significant hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (with NHS-ester activation)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare this stock solution immediately before use in the conjugation reaction.
-
Protocol 2: General Procedure for Antibody Conjugation with this compound
-
Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
10 mM this compound-NHS ester stock solution in anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Buffer Exchange: If the antibody is not in a suitable conjugation buffer, perform a buffer exchange into the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
Reaction Setup:
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration is below 10%.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the drug-to-antibody ratio (DAR) of the purified ADC using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HIC-HPLC).
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Troubleshooting decision tree for this compound conjugation issues.
References
Validation & Comparative
A Comparative Guide to DNA-Alkylating Payloads in Antibody-Drug Conjugates: Duocarmycin SA vs. Novel Mono-alkylators
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of duocarmycin SA, a well-characterized and potent DNA-alkylating agent, against other novel DNA mono-alkylating payloads, such as indolinobenzodiazepine (IGN) and pyrrolobenzodiazepine (PBD) monomers.
Note on DC10SMe: Initial searches for a specific ADC payload designated "this compound" did not yield publicly available scientific literature or data. Therefore, this guide will focus on a comparison between duocarmycin SA and other relevant, publicly documented novel DNA mono-alkylating agents that serve as pertinent alternatives in the field of ADC development.
Mechanism of Action: A Shared Path to Cytotoxicity
Both duocarmycin SA and other novel DNA mono-alkylating agents, including IGNs and PBD monomers, exert their cytotoxic effects by covalently binding to the minor groove of DNA.[1] This alkylation of DNA disrupts the DNA architecture, interfering with essential cellular processes like replication and transcription, ultimately leading to programmed cell death (apoptosis).[2]
Duocarmycins, including duocarmycin SA, are known for their sequence-selective alkylation of adenine at the N3 position.[3] This potent mechanism contributes to their high cytotoxicity, with IC50 values often in the picomolar range.[3][4] Similarly, IGNs and PBD monomers also form mono-adducts with DNA, a mechanism that is distinct from DNA cross-linking agents and is being explored for an improved therapeutic index.
dot
Caption: General workflow of DNA mono-alkylating ADC mechanism of action.
Comparative Efficacy Data
The in vitro and in vivo efficacy of ADCs are critical indicators of their potential clinical utility. Below is a summary of representative preclinical data for duocarmycin SA and other novel DNA mono-alkylating payloads.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Payload Class | Cancer Cell Line | IC50 (M) | Reference |
| Duocarmycin SA | U-138 MG (Glioblastoma) | 4.0 x 10-10 | |
| HeLa S3 (Cervical Carcinoma) | 6.9 x 10-13 | ||
| L1210 (Leukemia) | 6.0 - 10.0 x 10-12 | ||
| IGN (monoimine) | KB (Cervical Cancer) | 3.5 x 10-11 | |
| Namalwa (Burkitt's Lymphoma) | 3.0 x 10-11 | ||
| PBD Monomer | SW60 (Colon Cancer) | 3.0 x 10-10 | |
| LIM1215 (Colon Cancer) | 1.6 x 10-9 | ||
| SW48 (Colon Cancer) | 1.42 x 10-10 |
In Vivo Antitumor Activity
Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of ADCs.
| ADC Payload | Tumor Model | Dosing | Outcome | Reference |
| Duocarmycin SA derivative (PCMC1D3-DCM) | Human Gastric Cancer Xenograft (MKN-45) | 10 mg/kg, single dose | Significant tumor growth delay | |
| Duocarmycin-like (NMS-P945) | HER2-positive xenografts | Not specified | High in vivo efficacy with cured mice at well-tolerated doses | |
| IGN (monoimine) | Ishikawa Endometrial Xenograft | Single i.v. dose | Dose-dependent, antigen-specific antitumor activity | |
| FaDu SCCHN Xenograft | 3.7 mg/kg, single i.v. dose | 6/6 complete remissions | ||
| PBD Monomer | Pancreatic Cancer Xenograft (CAPAN-1) | 2 mg/kg, single dose | Complete tumor regression out to 60 days |
The Bystander Effect: A Key Advantage in Heterogeneous Tumors
The bystander effect, where the cytotoxic payload released from a target cancer cell can kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, especially in treating solid tumors with heterogeneous antigen expression.
Duocarmycin-based ADCs have demonstrated the ability to induce bystander killing. For instance, the MGC018 ADC, which utilizes a duocarmycin payload, exhibited bystander killing of target-negative tumor cells in co-culture experiments. Similarly, novel DNA mono-alkylating payloads like IGNs have also shown a potent bystander effect, which is considered a key advantage of this class of payloads. The ability of the released payload to diffuse across cell membranes is a key determinant of the bystander effect.
dot
Caption: Common experimental workflows for assessing the bystander effect.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control (unconjugated antibody), and a positive control (free payload). Add the treatments to the cells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours for DNA alkylators).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan.
-
Data Acquisition: For MTT, solubilize the formazan crystals and measure the absorbance at 570 nm. For XTT, measure the absorbance of the soluble formazan at 450-500 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Efficacy Study
This study evaluates the antitumor activity of an ADC in a living organism.
-
Model Establishment: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and other relevant controls (e.g., unconjugated antibody) via intravenous injection at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.
Bystander Effect Assay (Co-culture Method)
This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells treated with an ADC.
-
Cell Preparation: Genetically engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Use a fluorescence plate reader or high-content imaging system to specifically quantify the viability of the fluorescent antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC to determine the extent of bystander killing.
Tolerability Studies in Rats
These studies are crucial for determining the maximum tolerated dose (MTD) and assessing the safety profile of an ADC.
-
Animal Model: Use a relevant rodent species, such as Sprague-Dawley rats.
-
Dose Escalation: Administer single intravenous doses of the ADC at escalating concentrations to different groups of rats.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food consumption, and behavior.
-
Blood Analysis: Collect blood samples at specified time points for hematology and clinical chemistry analysis to assess organ function.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of major organs to identify any treatment-related toxicities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or severe, irreversible toxicity.
Conclusion
Duocarmycin SA and novel DNA mono-alkylating payloads like IGNs and PBD monomers represent a powerful class of cytotoxic agents for ADC development. Their high potency and ability to induce a bystander effect make them attractive candidates for treating a variety of cancers, including those with heterogeneous antigen expression. While direct comparative data between all classes is limited, the available preclinical evidence suggests that these novel mono-alkylating agents offer a promising therapeutic window, balancing high efficacy with manageable tolerability. The continued exploration and optimization of these payloads, along with linker and antibody engineering, will be crucial in advancing the next generation of highly effective and safe ADCs.
References
Unraveling the Cytotoxic Potency of DC10SMe and CC-1065: A Comparative Analysis
For Immediate Publication
A deep dive into the cytotoxic profiles of the potent DNA alkylating agents, DC10SMe and CC-1065, reveals picomolar-range efficacy against various cancer cell lines. This guide provides a comparative analysis of their cytotoxic activity, supported by available experimental data, and outlines the fundamental mechanisms and experimental protocols relevant to their evaluation.
This compound and the natural product CC-1065 are members of the duocarmycin family of highly potent antitumor antibiotics. Their mechanism of action involves the sequence-selective alkylation of DNA, primarily at the N3 position of adenine in the minor groove, which triggers a cascade of cellular events culminating in apoptotic cell death.[1][2] This potent activity has made them and their analogues subjects of intense research, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Comparative Cytotoxicity: A Look at the Numbers
| Compound | Cell Line | IC50 Value |
| This compound | Ramos (Burkitt's lymphoma) | 15 pM |
| Namalwa (Burkitt's lymphoma) | 12 pM | |
| HL-60/s (promyelocytic leukemia) | 12 pM | |
| CC-1065 | L1210 (murine leukemia) | ~20 pM |
| CC-1065 Analogue | U937 (histiocytic lymphoma) | 0.7 nM |
Table 1: Comparative IC50 Values of this compound and CC-1065 Analogues. This table summarizes the reported IC50 values for this compound and CC-1065 or its close analogues in various cancer cell lines, demonstrating their potent cytotoxic activity.
Mechanism of Action: A Shared Pathway to Cell Death
Both this compound and CC-1065 are DNA alkylating agents that initiate their cytotoxic effect by covalently binding to DNA. This action is predicated on their ability to bind to the minor groove of DNA, with a preference for AT-rich sequences. The alkylation event forms a DNA adduct that disrupts the normal cellular processes of replication and transcription, leading to DNA damage.
This DNA damage triggers a cellular stress response, activating complex signaling pathways that ultimately lead to programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism through which these compounds eliminate cancer cells.
Figure 1. Simplified signaling pathway of DNA alkylating agents. This diagram illustrates the general mechanism of action for this compound and CC-1065, starting from DNA binding and culminating in apoptosis.
Experimental Protocols: Measuring Cytotoxicity
The determination of IC50 values is a critical step in the evaluation of cytotoxic compounds. A common method employed for this purpose is the MTT assay, a colorimetric assay that measures cell metabolic activity.
General Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or CC-1065). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. A typical workflow for an MTT-based cytotoxicity assay. This diagram outlines the key steps involved in determining the IC50 value of a cytotoxic compound.
Conclusion
Both this compound and CC-1065 are exceptionally potent cytotoxic agents that operate through a well-defined mechanism of DNA alkylation, leading to cancer cell death. Their picomolar-range IC50 values underscore their potential as payloads in targeted therapies like ADCs. The experimental protocols for assessing their cytotoxicity, such as the MTT assay, are well-established and crucial for the continued development and evaluation of this important class of antitumor compounds. Further head-to-head comparative studies will be invaluable in elucidating the subtle differences in their cytotoxic profiles and informing the selection of the most promising candidates for clinical development.
References
A Comprehensive Guide to Validating the Bystander Effect of Novel Antibody-Drug Conjugates like DC10SMe
For researchers, scientists, and drug development professionals, the nuanced design of antibody-drug conjugates (ADCs) is critical for creating effective cancer therapies. A key attribute that can significantly enhance the therapeutic efficacy of an ADC, particularly in heterogeneous tumors, is the "bystander effect." This phenomenon describes the ability of an ADC's cytotoxic payload to kill not only the targeted cancer cell but also adjacent, antigen-negative cells.[1][2] This guide provides a framework for validating the bystander effect of a novel ADC, such as DC10SMe, by comparing its potential performance with established alternatives and providing detailed experimental protocols.
The Mechanism of Bystander Killing
The bystander effect is a multi-step process that is largely dependent on the specific design of the ADC, including its linker and payload.[][4] ADCs designed to elicit a bystander effect typically utilize a cleavable linker and a membrane-permeable payload.[4]
The process unfolds as follows:
-
Target Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell (antigen-positive, Ag+). The ADC-antigen complex is then internalized, usually through endocytosis.
-
Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and enzymes within the lysosome cleave the linker, releasing the cytotoxic payload.
-
Payload Diffusion and Bystander Killing: If the released payload is membrane-permeable, it can diffuse out of the target Ag+ cell and into the surrounding tumor microenvironment. This free payload can then be taken up by neighboring cells, including antigen-negative (Ag-) cells, leading to their death. This contrasts with ADCs having non-cleavable linkers, which release a charged payload-linker complex upon antibody degradation that cannot efficiently cross cell membranes, thus limiting the bystander effect.
The chemical properties of the payload, such as its hydrophobicity and charge, are critical for its ability to diffuse across cell membranes and induce bystander killing.
References
A Comparative Analysis of DC10SMe Linker Technology in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release at the tumor site, and the potential for off-target toxicities. This guide provides a comparative study of the emerging DC10SMe linker technology against established linkers, namely a valine-citrulline (vc) peptide-based linker with MMAE (monomethyl auristatin E) and a duocarmycin-based linker.
Introduction to Linker Technologies
ADCs are complex therapeutic modalities comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The ideal linker remains stable in the systemic circulation, preventing premature release of the payload that could harm healthy tissues, and facilitates efficient payload release upon internalization into target cancer cells.[1][2][3] Linker technologies are broadly categorized as cleavable or non-cleavable, each with distinct advantages and mechanisms of action.[1][4]
This compound is a potent DNA alkylating agent used as a payload in ADCs. Its high cytotoxicity, with IC50 values in the picomolar range, makes the stability and release characteristics of its corresponding linker critical for a favorable therapeutic window.
Valine-Citrulline (vc) Linker with MMAE: This is a widely used cleavable linker system. The dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are upregulated in the tumor microenvironment. MMAE, a potent tubulin inhibitor, is then released to induce cell cycle arrest and apoptosis.
Duocarmycin-based Linkers: Duocarmycins are a class of highly potent DNA alkylating agents. Linkers associated with duocarmycins are designed to release the payload in the acidic environment of the lysosome, where the payload can then exert its DNA-damaging effects.
Quantitative Comparison of Linker Technologies
The following tables summarize the key performance characteristics of the this compound linker compared to vc-MMAE and duocarmycin-based linkers, based on available preclinical data.
Table 1: In Vitro Cytotoxicity
| Linker-Payload | Target Cell Line | IC50 (pM) |
| This compound | Ramos | 15 |
| Namalwa | 12 | |
| HL60/s | 12 | |
| vc-MMAE | Various Cancer Cell Lines | Typically in the low nanomolar to high picomolar range |
| Duocarmycin | Various Cancer Cell Lines | Picomolar range |
Table 2: Plasma Stability
| Linker Type | Species | Time Point | % Intact ADC / Payload Remaining | Reference |
| vc-MMAE | Human | 7 days | >99% (MMAE release below LLOQ) | |
| Rat | 6 days | ~97.5% (2.5% free MMAE) | ||
| Mouse | 14 days | <5% (for standard vc-linker) | ||
| Mouse (with EVCit linker) | 14 days | ~100% | ||
| Duocarmycin | - | - | Data not readily available in a comparative format | - |
| This compound | - | - | No direct quantitative data found | - |
Table 3: Lysosomal Stability & Payload Release
| Linker Type | Assay Condition | Half-life (t1/2) of Payload Release | Reference |
| vc-MMAE | Human Liver Cathepsin B | 4.6 hours | |
| Rat Liver Lysosomal Lysate | ~50% cleavage after 4 hours for vedotin | ||
| Duocarmycin | Cathepsin B Cleavage Study | Efficient release | |
| This compound | - | No direct quantitative data found | - |
Table 4: Bystander Effect
| Linker-Payload | Bystander Killing | Rationale | Reference |
| vc-MMAE | Potent | Released MMAE is membrane-permeable and can kill neighboring antigen-negative cells. | |
| Duocarmycin | Efficient | The released payload can induce bystander killing. | |
| This compound | - | No direct quantitative data found | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker technologies. Below are outlines of key experimental protocols.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a specific concentration in plasma from various species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).
-
Quantify the amount of intact ADC and released payload using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
Lysosomal Degradation Assay
Objective: To assess the efficiency of payload release from the ADC within the lysosomal compartment.
Methodology:
-
Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
Incubate the ADC with the lysosomal preparation at 37°C under appropriate buffer conditions.
-
Collect samples at different time points.
-
Analyze the samples by LC-MS to quantify the released payload and any metabolic products.
-
Determine the rate of payload release to evaluate the linker's cleavage efficiency.
Bystander Killing Assay
Objective: To determine the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture target antigen-positive cells with antigen-negative cells at a defined ratio.
-
Treat the co-culture with the ADC at various concentrations.
-
After a set incubation period (e.g., 72-96 hours), selectively measure the viability of the antigen-negative cells using a method that distinguishes between the two cell populations (e.g., flow cytometry with fluorescently labeled cells).
-
A significant decrease in the viability of antigen-negative cells indicates a bystander effect.
Visualizing ADC Mechanisms and Workflows
To better illustrate the complex processes involved in ADC function and evaluation, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Workflow for an in vitro bystander effect assay.
Discussion and Conclusion
The selection of a linker technology is a critical decision in the development of an ADC, with profound implications for its therapeutic index. This compound stands out due to its exceptional potency. However, a comprehensive comparison with established linkers is hindered by the limited availability of direct, quantitative preclinical data on its stability and bystander effect.
The vc-MMAE system is well-characterized, demonstrating high plasma stability in human plasma but notable instability in mouse plasma, a crucial consideration for preclinical model selection. Its potent bystander effect is a key advantage for treating heterogeneous tumors. Duocarmycin-based ADCs also exhibit high potency and the ability to induce bystander killing.
To fully assess the potential of this compound linker technology, further head-to-head preclinical studies are warranted. These studies should focus on generating quantitative data for plasma stability across different species, lysosomal release kinetics, and the extent of the bystander effect. Such data will enable a more complete and objective comparison, guiding the rational design of next-generation ADCs with improved efficacy and safety profiles. Researchers are encouraged to employ the standardized experimental protocols outlined in this guide to ensure data comparability and facilitate informed decision-making in the drug development process.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Small Molecule Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of small molecule drugs, exemplified by the hypothetical compound DC10SMe, in biological matrices. The selection of a robust and reliable analytical method is critical for supporting pharmacokinetic, toxicokinetic, and clinical studies in drug development. This document outlines the experimental protocols and performance data for the most common analytical techniques, enabling an informed decision based on specific analytical requirements.
Principles of Bioanalytical Method Validation
The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[1][2] Key validation parameters, as defined by international guidelines from bodies like the International Council for Harmonisation (ICH), ensure the quality and consistency of bioanalytical data.[1][3][4] These parameters typically include:
-
Accuracy: The closeness of the determined value to the true value.
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample.
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Comparison of Analytical Methods
For the quantification of small molecules like this compound in biological matrices such as plasma or blood, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It offers high sensitivity, selectivity, and speed. The primary variations in these methods lie in the sample preparation technique and the specific LC-MS/MS instrumentation and conditions used.
Sample Preparation Techniques
The choice of sample preparation is crucial for removing interferences and concentrating the analyte.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Typical Recovery | 85-105% | 70-95% | 90-110% |
| Matrix Effect | High potential for matrix effects due to co-precipitation of endogenous components. | Moderate potential; cleaner extracts than PPT. | Low potential; provides the cleanest extracts. |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderately Complex | Complex |
LC-MS/MS Instrumentation
Different types of mass spectrometers can be used, with triple quadrupole (QqQ) mass spectrometers being the most common for quantitative bioanalysis due to their sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Use | Targeted Quantification | Qualitative and Quantitative Analysis | High-Resolution Accurate Mass (HRAM) Analysis |
| Typical Sensitivity | High (pg to fg range) | Moderate to High | High |
| Selectivity | Very High (using MRM) | High | Very High |
| Mass Accuracy | Low Resolution | High Resolution | Very High Resolution |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Moderate | Moderate to Wide |
| Cost | Moderate | High | Very High |
Experimental Protocols
Below is a representative experimental protocol for the quantification of a small molecule drug (e.g., this compound) in human plasma using LC-MS/MS with solid-phase extraction.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add an internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS System and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard would need to be optimized.
Method Validation
The method should be validated according to regulatory guidelines (e.g., ICH M10). This involves analyzing calibration standards and quality control (QC) samples at various concentrations to determine the method's accuracy, precision, linearity, and other performance characteristics.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of bioanalytical method validation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of DC10SMe
For researchers, scientists, and drug development professionals handling DC10SMe, a potent DNA alkylator used in the synthesis of antibody-drug conjugates (ADCs), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic nature, stringent adherence to disposal protocols is necessary to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols:
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is paramount. The minimum required PPE when handling this compound includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated. |
| Body Protection | A disposable, solid-front, back-tying gown. For larger quantities or potential for splashing, a chemically resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator is essential, especially when handling the powdered form or creating aerosols. The specific type of respirator should be determined by a qualified safety professional based on a risk assessment. |
Engineering Controls:
All handling and disposal preparation of this compound should be conducted within a certified chemical fume hood or a containment isolator to prevent the release of hazardous materials into the laboratory environment.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a general framework for the safe disposal of this compound waste. These steps should be adapted to comply with your institution's specific hazardous waste management policies and local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Designated Waste Containers: All solid and liquid waste contaminated with this compound must be collected in clearly labeled, leak-proof hazardous waste containers.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), labware (pipette tips, tubes), and any absorbent materials used for cleaning spills.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous materials.
2. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a validated decontamination solution. The choice of decontaminant will depend on the chemical properties of this compound and should be effective in breaking down the active molecule. Consult the SDS or relevant chemical literature for appropriate decontamination agents.
-
Collect all decontamination materials (wipes, solutions) as hazardous waste.
3. Labeling and Storage of Hazardous Waste:
-
Properly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2649727-40-0," and a clear indication of the associated hazards (e.g., "Highly Toxic," "Cytotoxic").
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not publicly available, the general principles of handling and disposing of potent cytotoxic compounds and DNA alkylating agents are well-established in the pharmaceutical industry.[1][2][3][4][5] These principles are derived from comprehensive risk assessments and aim to minimize occupational exposure and environmental release.
Signaling Pathways and Logical Relationships
The proper disposal of this compound is not a biological signaling pathway but a critical safety and operational workflow. The following diagram illustrates the logical steps and decision points in the disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Always prioritize obtaining and adhering to the manufacturer's Safety Data Sheet and your institution's specific safety protocols.
References
Essential Safety and Logistical Information for Handling DC10SMe
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling of DC10SMe, a potent DNA alkylator utilized in the synthesis of Antibody-Drug Conjugates (ADCs). Due to its cytotoxic nature, strict adherence to safety protocols is paramount to ensure the protection of all laboratory personnel.
Disclaimer: This guide is based on best practices for handling highly potent cytotoxic and DNA alkylating agents. A substance-specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Always consult the official SDS provided by the manufacturer before commencing any work with this compound.
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) required for handling this compound is outlined below. It is critical to use PPE that has been tested and certified for use with chemotherapy or cytotoxic agents.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978-05 standard). Powder-free. Cuffs of the inner glove should be tucked under the gown sleeve, and the outer glove cuff should go over the gown sleeve. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Powder-free gloves reduce the risk of aerosolizing the compound. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination in case of spills or splashes. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Provides comprehensive protection for the eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or when there is a risk of aerosol generation. A powered air-purifying respirator (PAPR) may be required for high-risk procedures. | Minimizes the risk of inhaling the potent compound, which can cause systemic toxicity. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Designated Area:
-
All handling of this compound (weighing, reconstitution, and addition to conjugation reactions) must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) that is under negative pressure.
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any potential spills.
-
Assemble all necessary materials and equipment before bringing this compound into the containment area to minimize traffic in and out of the designated space.
2. Donning PPE:
-
Don PPE in the following order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.
-
Ensure there are no gaps between gloves and the gown.
3. Handling this compound Powder:
-
Carefully handle vials of powdered this compound to avoid creating dust.
-
Use dedicated, disposable spatulas and weighing papers.
-
If transferring powder, do so slowly and close to the work surface to minimize air currents.
4. Reconstitution and Dilution:
-
When adding solvent to the powder, do so slowly to avoid pressurization and aerosol formation.
-
Use a luer-lock syringe and needle to add solvent and withdraw the solution.
-
After reconstitution, cap and gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing.
5. Post-Handling:
-
All disposable materials that have come into contact with this compound are considered hazardous waste.
-
Decontaminate all non-disposable equipment used.
-
Wipe down the work surface of the BSC or CVE with an appropriate deactivating agent, followed by a cleaning agent.
6. Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination.
-
Remove outer gloves first, followed by the gown, face shield/goggles, shoe covers, and inner gloves.
-
Dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: All disposable PPE, plasticware, and other materials contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container. This container should be puncture-resistant and have a lid.
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps: Needles and syringes used for reconstitution should be disposed of in a designated sharps container for cytotoxic waste.
Experimental Protocols
While specific experimental protocols will vary, the following principles should be applied:
-
Methodology for Reconstitution:
-
Calculate the required volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
In a BSC, slowly add the calculated volume of solvent to the vial containing the this compound powder using a luer-lock syringe.
-
Gently agitate the vial until the powder is completely dissolved.
-
Visually inspect for complete dissolution before proceeding.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
